Histamine-13C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
2-((2,4,5-13C3)1H-imidazol-5-yl)(1,2-13C2)ethanamine |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
NTYJJOPFIAHURM-CVMUNTFWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Histamine-13C5 synthesis and isotopic purity analysis
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Histamine-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound, a critical tool in metabolic research, drug development, and diagnostic applications. This document outlines detailed experimental protocols, data analysis techniques, and the biological context of histamine (B1213489) signaling.
Section 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the enzymatic decarboxylation of its precursor, L-Histidine-13C5. This method ensures high specificity and yield. The precursor, L-Histidine-13C5, can be produced via established chemical synthesis routes or biosynthetic methods.
Synthesis Principle
The core of the synthesis is the conversion of L-Histidine to Histamine, a reaction catalyzed by the enzyme L-histidine decarboxylase (HDC).[1] By using a fully labeled L-Histidine-13C5 as the starting material, all five carbon atoms in the resulting histamine molecule will be ¹³C isotopes.
Synthesis Workflow
The overall workflow involves acquiring the labeled precursor, performing the enzymatic reaction, and purifying the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via enzymatic decarboxylation of L-Histidine-13C5.
Materials:
-
L-Histidine-13C5 (isotopic purity >99%)
-
L-histidine decarboxylase (HDC) from a suitable source (e.g., bacterial)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction (e.g., n-butanol, chloroform)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve L-Histidine-13C5 in the phosphate buffer to a final concentration of 10-50 mM.
-
Cofactor Addition: Add pyridoxal-5'-phosphate (PLP) to the solution to a final concentration of 0.1 mM.
-
Enzyme Addition: Initiate the reaction by adding L-histidine decarboxylase enzyme to the solution. The optimal enzyme concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for 2-4 hours with gentle agitation. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC.
-
Reaction Quenching: Once the reaction is complete, terminate it by adding HCl to lower the pH to <2.0. This denatures the enzyme.
-
Purification:
-
Adjust the pH of the quenched reaction mixture to ~10-11 using NaOH.
-
Extract the this compound into an organic solvent like n-butanol or a chloroform/isopropanol mixture. Repeat the extraction 2-3 times.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
For higher purity, redissolve the residue and purify using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Final Product: Collect the fractions containing pure this compound, evaporate the solvent, and store the final product (often as a dihydrochloride (B599025) salt for stability) at -20°C.
Data Presentation: Synthesis Outcome
The following table summarizes the expected quantitative data from a typical synthesis run.
| Parameter | Value |
| Starting Material | L-Histidine-13C5 |
| Amount of Starting Material | 100 mg |
| Reaction Yield (Crude) | ~95% |
| Yield after Purification | 85 mg (~80%) |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Purity (by MS) | >99% atom ¹³C |
Section 2: Isotopic Purity Analysis
Determining the isotopic purity is crucial to validate the labeled compound. The two primary methods for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis of this compound.
Detailed Protocol: Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 µg/mL) in a suitable solvent like methanol/water.
-
LC Separation: Inject the sample into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a C18 column to separate the analyte from any potential impurities.
-
MS Acquisition: Acquire mass spectra in positive ion mode, focusing on the m/z range for unlabeled histamine ([M+H]⁺ ≈ 112.08) and this compound ([M+H]⁺ ≈ 117.10).
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for each expected isotopologue. For this compound, the main peak will be at m/z 117.10 (M+5). Also, extract EICs for M (unlabeled), M+1, M+2, M+3, and M+4 to check for incomplete labeling.
-
Integrate the peak area for each EIC.
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(M+5) / Σ Areas(M to M+5)] x 100
-
For very precise measurements, the contribution of natural ¹³C abundance in the unlabeled standard should be subtracted from the labeled sample's isotopologue distribution.[2][3]
-
Data Presentation: Mass Spectrometry
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |
| M (¹²C₅-Histamine) | 112.08 | < 0.1 |
| M+1 | 113.08 | < 0.1 |
| M+2 | 114.09 | < 0.2 |
| M+3 | 115.09 | 0.3 |
| M+4 | 116.09 | 1.5 |
| M+5 (¹³C₅-Histamine) | 117.10 | 98.0 |
| Isotopic Purity | >99% atom ¹³C |
Note: The overall isotopic purity (atom % ¹³C) is calculated by considering the weighted average of all isotopologues.
Detailed Protocol: NMR Spectroscopy
Objective: To confirm the position and quantify the level of ¹³C enrichment using NMR.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Ensure the experiment is quantitative by using a long relaxation delay (e.g., 5 times the longest T₁) and suppressing the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify and integrate the five peaks corresponding to the five carbon atoms of the histamine backbone.
-
The presence of strong signals at the expected chemical shifts confirms the labeling.[4][5] The isotopic enrichment at each position can be determined by comparing the integral of the ¹³C signal to that of a known internal standard or by analyzing the ¹³C satellites in the ¹H NMR spectrum.
-
Data Presentation: NMR Spectroscopy
| Carbon Position | Expected ¹³C Chemical Shift (ppm in D₂O) | ¹H-¹³C Coupling (J-coupling) |
| C2 (imidazole) | ~134 | Yes |
| C4 (imidazole) | ~134 | Yes |
| C5 (imidazole) | ~117 | Yes |
| β-carbon (ethyl) | ~23 | Yes |
| α-carbon (ethyl) | ~39 | Yes |
The observation of large one-bond ¹H-¹³C J-couplings confirms the presence of the ¹³C isotope at each position.
Section 3: Biological Context - Histamine Signaling Pathway
Histamine exerts its diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[6][7] Understanding this pathway is essential for researchers using this compound as a tracer in biological systems.
Caption: Simplified histamine receptor signaling pathways.
References
- 1. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Certificate of Analysis: A Technical Guide for Histamine-13C5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quality and specifications of Histamine-13C5, a critical internal standard for the accurate quantification of histamine (B1213489) in various biological matrices. The information presented here is based on a representative Certificate of Analysis for a stable isotope-labeled histamine standard, providing researchers with the necessary details for method development, validation, and routine sample analysis.
While a specific Certificate of Analysis for this compound was not publicly available, this guide utilizes data from a Certificate of Investigation for Histamine-d4, a closely related and commonly used stable isotope-labeled internal standard for histamine analysis. The principles and data presented are representative of the quality control and characterization expected for such a standard.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative stable isotope-labeled histamine internal standard.
Table 1: Identity and Purity
| Test | Specification | Result |
| Product Name | Histamine-d4 dihydrochloride | Conforms |
| CAS Number | 344299-48-5 | Conforms |
| Molecular Formula | C5H5D4N3 · 2HCl | Conforms |
| Molecular Weight | 188.09 g/mol | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Appearance | White to off-white solid | Conforms |
Table 2: Isotopic Purity and Enrichment
| Test | Specification | Result |
| Isotopic Purity (d4) | ≥ 99% | 99.6% |
| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D |
Table 3: Analytical Methods and Results
| Analytical Method | Purpose | Result |
| ¹H-NMR Spectroscopy | Structural Confirmation | Consistent with the structure of Histamine-d4 |
| Mass Spectrometry | Molecular Weight and Isotopic Distribution Confirmation | Conforms to the expected mass and isotopic pattern |
| HPLC-UV | Chemical Purity Assessment | 99.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The standard is accurately weighed and dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimized for the specific instrument, typically including a capillary voltage of 3.5 kV, a source temperature of 120 °C, and a desolvation gas flow of 600 L/hr.
-
Data Analysis: The acquired mass spectrum is analyzed to confirm the molecular weight of the deuterated histamine and to determine the isotopic distribution, from which the isotopic purity and enrichment are calculated.
¹H-NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Concentration: Approximately 5-10 mg of the standard is dissolved in 0.7 mL of D₂O.
-
Acquisition Parameters: Standard proton NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm that the structure is consistent with that of histamine. The absence of significant signals corresponding to the deuterated positions confirms the high level of isotopic labeling.
Visualizations
Quality Control Workflow for Internal Standard
Caption: Workflow for the quality control of a stable isotope-labeled internal standard.
Use of Internal Standard in a Bioanalytical Method
Caption: General workflow for the use of an internal standard in a bioanalytical method.
Histamine Signaling Pathway
Caption: Simplified overview of the major histamine receptor signaling pathways.
The Precision Tool for Histamine Research: A Technical Guide to Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489), a biogenic amine, is a pivotal mediator in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its multifaceted roles are orchestrated through four distinct G-protein coupled receptors: H1, H2, H3, and H4.[2] Accurate quantification and tracing of histamine are paramount to understanding its complex biology and to the development of novel therapeutics. Stable isotope labeling of histamine, by replacing one or more atoms with a heavier, non-radioactive isotope such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), provides an unparalleled tool for precision and accuracy in biomedical research. This technical guide delves into the core applications of stable isotope-labeled histamine (SIL-H), offering detailed experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific pursuits.
Core Applications of Stable Isotope-Labeled Histamine
The primary applications of SIL-H in biomedical research can be categorized into three main areas:
-
Quantitative Analysis (Isotope Dilution Mass Spectrometry): The most widespread application of SIL-H is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of endogenous histamine in various biological matrices.[3][4]
-
Metabolic Studies: Labeled histamine enables the tracing of its metabolic fate in vivo and in vitro, elucidating the pathways and kinetics of its degradation.[5][6]
-
Receptor Binding and Drug Development: SIL-H is instrumental in characterizing receptor-ligand interactions and in the pharmacokinetic and pharmacodynamic (PK/PD) studies of drugs targeting the histaminergic system.[7][8]
Quantitative Analysis of Histamine using Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry is the gold standard for histamine quantification. This technique involves adding a known amount of a stable isotope-labeled histamine (e.g., histamine-d₄) to a sample.[9] The labeled histamine acts as an internal standard that behaves identically to the endogenous (unlabeled) histamine during sample extraction, derivatization, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[10] This corrects for any sample loss or matrix effects during the analytical process, ensuring high accuracy and precision.
Experimental Protocol: Quantification of Plasma Histamine using LC-MS/MS
This protocol provides a general framework for the quantification of histamine in human plasma using histamine-d₄ as an internal standard.
1. Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL histamine-d₄ solution in water (internal standard).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: [3]
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar histamine molecule.
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute histamine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: m/z 112 → 95 [M+H]⁺
-
Histamine-d₄: m/z 116 → 99 [M+H]⁺
-
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled histamine and a fixed concentration of histamine-d₄.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of histamine in the unknown samples is then determined from this calibration curve.
Quantitative Data and Validation Parameters
The performance of LC-MS/MS methods for histamine quantification is rigorously validated. Below is a summary of typical validation parameters.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 0.1 - 1000 ng/mL | [3][12] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 15.6 ng/mL | [3][12] |
| Intra-day Precision (%CV) | < 15% | [3][12] |
| Inter-day Precision (%CV) | < 15% | [3][12] |
| Accuracy (%RE) | Within ± 15% | [3][12] |
| Recovery | 93.6% - 102.8% | [11] |
Note: %CV = Percent Coefficient of Variation; %RE = Percent Relative Error.
Histamine Metabolism Studies
Stable isotope-labeled histamine is an invaluable tool for tracing the metabolic pathways of histamine without the need for radioactive isotopes. By administering a ¹³C or ¹⁵N-labeled histamine, researchers can track the appearance of labeled metabolites over time using mass spectrometry.
Experimental Workflow: Tracing Histamine Metabolism
The following diagram illustrates a typical workflow for a histamine metabolism study using a stable isotope tracer.
Receptor Binding and Drug Development
While radioligands have traditionally been used for receptor binding assays, stable isotopes offer a safer alternative. The effect of isotopic substitution on binding affinity is generally minimal, though it can occur and provide insights into binding mechanisms.[7]
Impact of Deuteration on Histamine H2 Receptor Binding
Studies have shown that deuteration can subtly alter the binding affinity of ligands to their receptors. This "isotope effect" can be leveraged to understand the nature of the binding interactions.
| Ligand | Condition | pIC₅₀ (mean ± SEM) | Fold Change in Affinity | Reference(s) |
| Histamine | Control (H₂O) | 7.25 ± 0.11 | - | [7] |
| Deuterated (D₂O) | 7.80 ± 0.16 | ↑ 3.5 | [7] | |
| 2-Methylhistamine | Control (H₂O) | 8.38 ± 0.13 | - | |
| Deuterated (D₂O) | 6.85 ± 0.16 | ↓ 33.9 | ||
| 4-Methylhistamine | Control (H₂O) | 7.31 ± 0.28 | - | |
| Deuterated (D₂O) | 7.67 ± 0.13 | ↑ 2.3 |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Experimental Workflow: Drug Screening for Histamine Release Modulators
Stable isotope-labeled histamine can be used to develop high-throughput screening assays to identify drugs that modulate histamine release from mast cells or basophils.
Histamine Receptor Signaling Pathways
Understanding the signaling pathways activated by histamine is crucial for drug development. The four histamine receptors couple to different G-proteins and initiate distinct downstream signaling cascades.
Histamine H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Histamine H2 Receptor Signaling
The H2 receptor couples to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.[13]
Histamine H3 and H4 Receptor Signaling
Both H3 and H4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[14][15]
References
- 1. labcorp.com [labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Histamine can be Formed and Degraded in the Human and Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 12. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relevance of Hydrogen Bonds for the Histamine H2 Receptor-Ligand Interactions: A Lesson from Deuteration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Dilution (SID) analysis, particularly when coupled with mass spectrometry (MS), stands as the gold standard for precise and accurate quantification of molecules in complex biological matrices.[1][2] This technical guide provides a comprehensive exploration of the foundational principles of SID assays, detailed experimental protocols for common applications, and a comparative look at quantitative data, empowering researchers to confidently apply this powerful technique in their work.
Core Principles of Stable Isotope Dilution Assays
The fundamental principle of Stable Isotope Dilution assays lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS).[1] This IS is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4]
A precisely known amount of the internal standard is introduced to a sample containing an unknown quantity of the native analyte at the earliest possible stage of sample preparation.[1][] Because the analyte and the IS exhibit nearly identical chemical and physical properties, they behave in a virtually indistinguishable manner during subsequent sample processing steps, including extraction, purification, derivatization, and ionization.[1][4] Any sample loss or variation in analytical response will affect both the analyte and the IS to the same extent.[1]
The quantification is not based on the absolute signal intensity of the analyte, but rather on the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard.[3] This ratiometric measurement corrects for variations in sample handling and instrument performance, leading to exceptional accuracy and precision.[]
Key Methodologies in Stable Isotope Dilution
While the core principle remains the same, several distinct methodologies have been developed for applying stable isotope dilution, particularly in the field of proteomics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[1][6] Over several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[7] This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the resulting peptide ratios by mass spectrometry.[1][6]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides after protein digestion.[8][9] The tags consist of a reporter group, a balance group, and a peptide-reactive group.[8] While the total mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, allowing for the relative quantification of peptides from different samples in a multiplexed fashion.[8][9]
Protein Standard Absolute Quantification (PSAQ)
The PSAQ strategy utilizes full-length, stable isotope-labeled proteins as internal standards.[10][11] These standards are biochemically identical to the target proteins and can be added to the sample at a very early stage of the workflow.[10] This allows for the correction of protein losses that may occur during sample pre-fractionation and accounts for the efficiency of enzymatic digestion, leading to highly accurate absolute quantification.[10]
Experimental Protocols
The following sections provide detailed methodologies for key stable isotope dilution experiments.
SILAC Protocol for Quantitative Proteomics
This protocol is adapted for mammalian cell culture.
1. Cell Culture and Labeling:
-
Prepare SILAC media: DMEM or RPMI-1640 lacking L-arginine and L-lysine.
-
Supplement the "light" medium with natural L-arginine and L-lysine.
-
Supplement the "heavy" medium with stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Culture cells for at least five to six cell doublings to ensure >97% incorporation of the heavy amino acids.[7] Monitor incorporation efficiency by mass spectrometry.
2. Experimental Treatment:
-
Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the respective cell populations.
3. Sample Preparation:
-
Harvest cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
4. Protein Digestion:
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.
-
Digest the proteins with sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.
5. Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For complex samples, fractionate the peptides using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.
7. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs.[12]
-
The software will calculate protein ratios based on the median or mean of the corresponding peptide ratios.
iTRAQ Protocol for Multiplexed Quantitative Proteomics
This protocol describes a typical 4-plex or 8-plex iTRAQ experiment.
1. Sample Preparation and Protein Digestion:
-
Extract proteins from each sample (up to 8) and determine the protein concentration.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform protein reduction, alkylation, and tryptic digestion as described in the SILAC protocol.
2. iTRAQ Labeling:
-
Resuspend each dried peptide sample in the iTRAQ dissolution buffer.
-
Add the appropriate iTRAQ labeling reagent to each peptide sample and incubate at room temperature for 1-2 hours.
-
Quench the labeling reaction.
3. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.[13]
-
Fractionate the pooled sample using strong cation exchange (SCX) chromatography to reduce sample complexity.[14]
4. LC-MS/MS Analysis:
-
Analyze each fraction by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
-
In the MS1 scan, peptides labeled with different iTRAQ reagents will have the same mass-to-charge ratio.
-
Select precursor ions for fragmentation (MS/MS). During fragmentation, the reporter ions will be released.[8]
5. Data Analysis:
-
Identify the peptides based on the fragmentation patterns of the peptide backbone.
-
Quantify the relative abundance of each peptide by comparing the intensities of the reporter ions in the MS/MS spectrum.[13]
-
Use bioinformatics software to combine peptide quantification data to determine the relative abundance of the parent proteins.[9]
Application in Signaling Pathway Analysis: EGFR Signaling
Stable isotope dilution techniques are powerful tools for dissecting dynamic cellular processes like signal transduction. For example, SILAC has been effectively used to study the epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[15][16]
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins. A SILAC-based phosphoproteomics approach can quantify changes in phosphorylation events across the entire pathway in response to EGFR activation or inhibition.
In a typical experiment, one population of cells is labeled with "heavy" amino acids and stimulated with EGF, while the "light" population remains unstimulated. By comparing the phosphoproteomes, researchers can identify and quantify EGFR-dependent phosphorylation events, revealing the activation state of various downstream signaling nodes. Studies have successfully used this approach to compare the effects of different EGFR inhibitors and to identify mechanisms of drug resistance.[15][17]
Quantitative Data Summary
The following tables summarize typical quantitative performance metrics for different stable isotope dilution techniques.
Table 1: Comparison of SILAC and iTRAQ for Quantitative Proteomics
| Feature | SILAC | iTRAQ |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) |
| Multiplexing Capacity | Typically 2-plex or 3-plex | Up to 8-plex or more |
| Point of Sample Mixing | Early (cell level) | Late (peptide level) |
| Quantitative Accuracy | High | Moderate to High |
| Precision (CV) | < 15% | < 20% |
| Applications | Cell culture-based studies | Broad, including tissues and biofluids |
Table 2: Quantitative Performance in Drug Development Applications
| Application | Analyte Type | Matrix | Typical LLOQ | Accuracy (% bias) | Precision (% CV) |
| Pharmacokinetics | Small Molecule Drug | Plasma | 0.1 - 1 ng/mL | ± 15% | < 15% |
| Biomarker Validation | Peptide | Serum | 1 - 10 ng/mL | ± 20% | < 20% |
| Metabolite Profiling | Endogenous Metabolite | Urine | 10 - 100 ng/mL | ± 20% | < 20% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Conclusion
Stable isotope dilution assays are an indispensable tool in modern research and development, offering unparalleled accuracy and precision for the quantification of a wide range of molecules. From fundamental biological research in proteomics and signal transduction to the rigorous demands of drug development and clinical chemistry, the principles of stable isotope dilution provide a robust framework for generating high-quality, reliable quantitative data. The methodologies outlined in this guide, including SILAC, iTRAQ, and PSAQ, each offer unique advantages that can be tailored to specific experimental needs, empowering scientists to unravel biological complexity and accelerate the development of new therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. PSAQ™ standards for accurate MS-based quantification of proteins: from the concept to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of "noncanonical" proteotypic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Robust Workflow for iTRAQ-Based Peptide and Protein Quantification | Springer Nature Experiments [experiments.springernature.com]
- 15. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pubs.acs.org [pubs.acs.org]
The Use of Histamine-13C5 as a Tracer in Metabolic Pathway Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489), a biogenic amine synthesized from the amino acid L-histidine, is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its roles in allergic and inflammatory responses, gastric acid secretion, and neurotransmission are well-documented.[1] The metabolic fate of histamine is primarily governed by two enzymatic pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO).[2] Understanding the dynamics of histamine metabolism is crucial for elucidating its role in various diseases and for the development of novel therapeutics.
Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful tool in metabolic research, offering a safe and non-radioactive method to trace the metabolic fate of compounds in vivo. Histamine-13C5, a stable isotope-labeled version of histamine, serves as an invaluable tracer for studying its metabolic pathways with high precision and accuracy. When introduced into a biological system, this compound follows the same metabolic routes as endogenous histamine. Its heavier mass, however, allows for its distinction from the endogenous pool and the quantification of its metabolites using mass spectrometry-based techniques. This guide provides a comprehensive overview of the application of this compound as a tracer in metabolic pathway studies, detailing experimental protocols, data interpretation, and the signaling pathways that can be investigated.
Histamine Metabolic Pathways
Histamine is primarily metabolized through two distinct pathways, the products of which can be traced using this compound.
-
N-Methylation Pathway: In this pathway, histamine is methylated by histamine-N-methyltransferase (HNMT) to form N-tele-methylhistamine (t-MH). t-MH is further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to yield N-tele-methylimidazoleacetic acid (t-MIAA). This pathway is predominant in the central nervous system.
-
Oxidative Deamination Pathway: Diamine oxidase (DAO) catalyzes the oxidative deamination of histamine to form imidazole (B134444) acetaldehyde. This intermediate is then rapidly converted to imidazoleacetic acid (IAA) by aldehyde dehydrogenase (ALDH). This pathway is the primary route of histamine degradation in peripheral tissues.
The administration of this compound allows for the tracking of the ¹³C atoms through these pathways, enabling the quantification of the labeled metabolites, N-tele-¹³C-methylhistamine and N-tele-¹³C-methylimidazoleacetic acid from the methylation pathway, and ¹³C-imidazoleacetic acid from the oxidative deamination pathway.
Experimental Protocols
The following sections outline generalized experimental protocols for in vivo studies using this compound as a tracer. These protocols are based on established methodologies for stable isotope tracing and should be adapted to specific research questions and animal models.
In Vivo Administration of this compound
Objective: To introduce this compound into the biological system to trace its metabolic fate.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles appropriate for the chosen administration route
-
Animal model (e.g., rodents)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for a minimum of one week prior to the study.
-
Fasting: For studies investigating nutrient metabolism, animals may be fasted overnight to reduce variability from dietary sources.
-
Tracer Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The exact dosage will depend on the specific research question and the sensitivity of the analytical method. A common starting point for in vivo tracer studies is in the range of 1-10 mg/kg body weight.
-
Administration: Administer the this compound solution via the desired route. Common routes include:
-
Intravenous (IV) injection: For rapid introduction into the systemic circulation and to study systemic metabolism.
-
Oral gavage: To investigate intestinal absorption and first-pass metabolism.
-
Intraperitoneal (IP) injection: A common route for systemic administration in rodents.
-
-
Time Course: Collect samples at various time points post-administration to capture the dynamic changes in the levels of this compound and its labeled metabolites. A typical time course might include baseline (pre-dose), and 15, 30, 60, 120, and 240 minutes post-dose.
Sample Collection and Preparation
Objective: To collect and process biological samples for the analysis of this compound and its metabolites.
Materials:
-
Collection tubes (e.g., EDTA-coated tubes for plasma, sterile tubes for urine)
-
Anesthesia (if required for terminal studies)
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing
-
Centrifuge
-
Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Internal standards (e.g., deuterated histamine and its metabolites)
Procedure:
-
Blood Collection: Collect blood samples into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Immediately snap-freeze the plasma in liquid nitrogen and store at -80°C.
-
Urine Collection: House animals in metabolic cages for timed urine collection. Store urine samples at -80°C.
-
Tissue Collection: At the designated time points (for terminal studies), anesthetize the animal and perfuse with cold saline to remove blood. Excise tissues of interest (e.g., brain, liver, intestine), snap-freeze in liquid nitrogen, and store at -80°C.
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma/Urine: Thaw samples on ice. Add an internal standard solution. Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Tissues: Weigh the frozen tissue and homogenize in an appropriate buffer. Add an internal standard and precipitate proteins as described for plasma.
-
Quantitative Analysis by LC-MS/MS
Objective: To separate, detect, and quantify this compound and its labeled metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
General LC-MS/MS Method:
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar histamine and its metabolites. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization. Use Multiple Reaction Monitoring (MRM) for the selective and sensitive detection of the parent and product ions of this compound and its expected ¹³C-labeled metabolites.
Table 1: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 117.1 | 100.1 |
| N-tele-¹³C-methylhistamine | 131.1 | 114.1 |
| ¹³C-Imidazoleacetic Acid | 132.1 | 86.1 |
| N-tele-¹³C-methylimidazoleacetic acid | 146.1 | 100.1 |
Note: These m/z values are illustrative and should be optimized based on the specific instrument and experimental conditions.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to summarize the concentrations or relative abundance of this compound and its labeled metabolites in different biological matrices over time.
Table 2: Illustrative Pharmacokinetic Data of this compound in Rat Plasma (ng/mL)
| Time (min) | This compound | N-tele-¹³C-methylhistamine | ¹³C-Imidazoleacetic Acid |
| 0 | 0 | 0 | 0 |
| 15 | 150.2 ± 12.5 | 25.8 ± 3.1 | 45.6 ± 5.2 |
| 30 | 85.6 ± 9.8 | 42.1 ± 4.5 | 78.9 ± 8.1 |
| 60 | 32.4 ± 4.1 | 35.7 ± 3.9 | 65.3 ± 7.3 |
| 120 | 8.9 ± 1.5 | 15.3 ± 2.1 | 32.1 ± 4.0 |
| 240 | < LOQ | 5.1 ± 0.9 | 10.5 ± 1.8 |
Data are presented as mean ± SEM. LOQ = Limit of Quantification. This table is for illustrative purposes only and does not represent actual experimental data.
Interpretation:
By analyzing the temporal changes in the concentrations of the labeled compounds, researchers can determine key pharmacokinetic parameters such as the rate of absorption, distribution, metabolism, and excretion of histamine. The relative abundance of the ¹³C-labeled metabolites from the two different pathways can provide insights into the dominant route of histamine metabolism in specific tissues or under different physiological or pathological conditions.
References
The Pivotal Role of Carbon-13 Labeled Compounds in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles and advanced applications of carbon-13 (¹³C) labeled compounds in mass spectrometry. From elucidating complex metabolic pathways to enabling precise quantification of proteins and drug candidates, ¹³C isotopic labeling has become an indispensable tool in modern scientific research. This document provides a comprehensive overview of the core methodologies, detailed experimental protocols, and data interpretation strategies, empowering researchers to leverage the full potential of this powerful technique.
Core Principles of Carbon-13 Isotopic Labeling
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the context of carbon, the naturally abundant ¹²C is replaced with ¹³C. This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave identically to its unlabeled counterpart in biological systems. However, this mass difference is readily detectable by mass spectrometry, enabling the tracing and quantification of molecules of interest within complex biological matrices.[1][2]
The primary applications of ¹³C labeled compounds in mass spectrometry can be broadly categorized into three areas:
-
Metabolic Flux Analysis (MFA): By providing cells or organisms with a ¹³C-labeled substrate (e.g., glucose, glutamine), researchers can track the incorporation of the heavy isotope into downstream metabolites.[1][3] The resulting labeling patterns, or mass isotopomer distributions, provide a quantitative measure of the rates (fluxes) of metabolic reactions.[1][4]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹³C-labeled amino acids to metabolically label the entire proteome of a cell population.[5] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy.[5]
-
Internal Standards for Quantification: ¹³C-labeled versions of an analyte of interest serve as ideal internal standards for quantitative mass spectrometry.[6][7] Since they co-elute with the unlabeled analyte and exhibit identical ionization behavior, they can effectively correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[6][7][8]
Key Applications and Methodologies
Metabolic Flux Analysis (MFA) with ¹³C Tracers
¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, the flow of carbon atoms can be traced through the metabolic network.
Experimental Workflow:
A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis.[1]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Investigation of Histamine Metabolism Using Histamine-13C5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a fundamental biogenic amine involved in a wide array of physiological processes, including neurotransmission, gastric acid secretion, and the inflammatory response.[1][2][3] Its metabolic pathways are critical for maintaining homeostasis, and dysregulation is implicated in numerous pathologies, from allergic reactions to gastrointestinal and neurological disorders.[4][5] The study of histamine metabolism is therefore essential for understanding these conditions and for developing targeted therapeutics.
Stable isotope labeling offers a powerful and safe methodology for tracing the metabolic fate of compounds in biological systems. Histamine-13C5, a stable isotope-labeled analog of histamine, serves as an invaluable tool for researchers. It allows for the precise differentiation and quantification of exogenously administered histamine from the endogenous pool, enabling detailed pharmacokinetic and metabolic profiling. This guide provides a technical framework for conducting preliminary investigations into histamine metabolism using this compound, with a focus on experimental design, analytical methods, and data interpretation.
Core Pathways of Histamine Metabolism
In mammals, histamine is primarily catabolized via two main enzymatic pathways:
-
N-methylation: This pathway is catalyzed by histamine N-methyltransferase (HNMT), a cytosolic enzyme found in various tissues, including the central nervous system. HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-tele-methylhistamine (NMH). NMH is subsequently oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazole acetic acid (t-MIAA).
-
Oxidative Deamination: This pathway is mediated by diamine oxidase (DAO), a secreted enzyme that is particularly abundant in the intestinal mucosa, placenta, and kidneys.[5][6][7] DAO metabolizes extracellular histamine to imidazole (B134444) acetaldehyde. This intermediate is then rapidly converted to imidazole acetic acid (IAA) by aldehyde dehydrogenase (ALDH).
The relative contribution of each pathway can vary significantly between different tissues and physiological states.[7]
Caption: The two primary enzymatic pathways of histamine metabolism.
Experimental Design and Workflow
A typical metabolic study using this compound involves administering the labeled compound to a biological system and subsequently collecting and analyzing samples to measure the concentration of the parent compound and its labeled metabolites over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high specificity and sensitivity.[8][9]
Caption: General experimental workflow for a this compound metabolic study.
Detailed Experimental Protocols
The following protocols provide a template for an in vivo study in a rodent model. They can be adapted for other models or in vitro systems.
Animal Dosing and Sample Collection
-
Subjects: Male Sprague-Dawley rats (250-300g), acclimatized for one week.
-
Dosing Solution: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Administration: Administer a single intravenous (i.v.) bolus dose of 1 mg/kg via the tail vein.
-
Blood Collection: Collect blood samples (approx. 200 µL) into tubes containing K2EDTA at pre-dose, and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose. Immediately centrifuge at 4000 x g for 10 min at 4°C to separate plasma.
-
Urine Collection: House animals in metabolic cages and collect urine over a 24-hour period.
-
Storage: Store all plasma and urine samples at -80°C until analysis.
Sample Preparation
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., d4-Histamine).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine Samples:
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute 20 µL of urine with 180 µL of water.
-
To 10 µL of the diluted urine, add 10 µL of the IS solution and 80 µL of mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at high %B, decreasing to elute the polar analytes.
-
-
Mass Spectrometry:
-
Mode: Positive Ion Electrospray (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Quantitative results should be organized into clear tables for straightforward analysis.
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 117.1 | 100.1 |
| NMH-13C5 | 131.1 | 114.1 |
| IAA-13C5 | 132.1 | 86.1 |
| t-MIAA-13C4 | 146.1 | 100.1 |
| d4-Histamine (IS) | 116.0 | 99.0 |
Table 2: Example Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax (Peak Concentration) | 185.2 (± 31.4) | ng/mL |
| Tmax (Time to Peak) | 2.0 | min |
| AUC(0-last) | 5120 (± 780) | ng·min/mL |
| Half-life (t½) | 41.5 (± 6.7) | min |
| Clearance (CL) | 0.20 (± 0.03) | L/min/kg |
Table 3: Example 24-Hour Urinary Excretion Profile (% of Administered Dose)
| Analyte | Mean % Excreted (± SD) |
|---|---|
| Unchanged this compound | 1.8 (± 0.5) |
| NMH-13C5 + t-MIAA-13C4 | 65.7 (± 8.2) |
| IAA-13C5 | 12.3 (± 2.9) |
| Total Recovery | 79.8 |
Logical Relationships in Data Generation
The entire process, from the biological event to the final interpretation, follows a clear logical progression.
Caption: Logical flow from biological metabolism to data interpretation.
Conclusion
The use of this compound combined with modern LC-MS/MS analytical techniques provides a highly specific, sensitive, and safe method for investigating the complexities of histamine metabolism.[8][11] This approach enables accurate quantification of metabolic flux through the competing HNMT and DAO pathways, offering critical insights for drug development professionals targeting histamine-related systems. The detailed protocols and frameworks presented in this guide serve as a robust starting point for researchers to design and execute rigorous studies, ultimately advancing our understanding of histamine's role in health and disease.
References
- 1. mthfrsupport.com.au [mthfrsupport.com.au]
- 2. jasem.com.tr [jasem.com.tr]
- 3. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine Metabolism in IBD: Towards Precision Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine and histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. imd-berlin.de [imd-berlin.de]
- 8. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Histamine-13C5 in Preclinical Research: An In-depth Technical Guide
Introduction
Histamine (B1213489), a biogenic amine synthesized from the amino acid L-histidine, is a pivotal signaling molecule involved in a wide array of physiological and pathological processes. It plays a crucial role in allergic and inflammatory reactions, gastric acid secretion, and neurotransmission.[1] Given its ubiquitous nature and rapid metabolism, studying the precise in vivo kinetics and dynamics of endogenous histamine presents significant analytical challenges. The use of stable isotope-labeled compounds, such as Histamine-13C5, offers a powerful solution to these challenges. By replacing five carbon atoms with their heavier, non-radioactive 13C isotope, researchers can distinguish the exogenously administered histamine from the endogenous pool, enabling precise quantification and metabolic tracing in preclinical models.[2]
This technical guide provides an in-depth exploration of the applications of this compound in preclinical research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable tool to gain deeper insights into histaminergic systems. The guide details its primary applications, relevant signaling pathways, comprehensive experimental protocols, and illustrative quantitative data.
Core Applications of this compound in Preclinical Research
The unique properties of this compound make it an invaluable tool for several key preclinical applications:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: this compound can be administered to animal models to accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous histamine. This is crucial for understanding the bioavailability and tissue exposure of histamine, and for characterizing the pharmacokinetic properties of novel antihistaminic drugs.
-
Metabolic Pathway Analysis: As a metabolic tracer, this compound allows for the elucidation of histamine's metabolic fate in vivo. Researchers can track the conversion of this compound to its primary metabolites, such as tele-methylthis compound and methylimidazoleacetic acid-13C5, providing insights into the activity of key enzymes like histamine N-methyltransferase (HNMT) and diamine oxidase (DAO).[1]
-
Internal Standard for Bioanalysis: Due to its chemical identity with endogenous histamine, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of histamine in biological matrices.[2] Its distinct mass allows for precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements of endogenous histamine levels.
Histamine Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding these signaling cascades is fundamental to interpreting data from preclinical studies involving this compound.
Experimental Protocols
Precise and validated analytical methods are paramount for successful preclinical research using this compound. The following section details a robust protocol for the quantification of histamine in plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which is readily applicable to this compound.
Protocol: Quantification of this compound in Rodent Plasma by UHPLC-MS/MS
This protocol is adapted from established methods for histamine quantification and is suitable for the analysis of this compound by adjusting the mass-to-charge ratio (m/z) transitions in the mass spectrometer settings.[3]
1. Materials and Reagents:
-
This compound (as the analyte)
-
Histamine-d4 (as the internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Rodent plasma (e.g., from Sprague-Dawley rats or C57BL/6 mice)
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Histamine-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar histamine molecule.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Gradient Elution: A gradient from high to low organic phase concentration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]+ m/z 117 -> Product ion m/z 100
-
Histamine-d4 (Internal Standard): Precursor ion [M+H]+ m/z 116 -> Product ion m/z 99
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Calculate the peak area ratio of the analyte (this compound) to the internal standard (Histamine-d4).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following table presents example pharmacokinetic data obtained from a preclinical study in rats following a single intravenous injection of histamine. While this study used unlabeled histamine, it illustrates the type of quantitative data that can be generated in a similar study design utilizing this compound to trace the exogenous compound.[4]
| Tissue | Cmax (nmol/L) | t1/2 elimination (min) | AUC (mmol-min/L) |
| Subcutis | 951 ± 125 | Longer | 9.8 ± 2.3 |
| Subcutaneous Tumor | 523 ± 140 | Longer | Not Reported |
| Liver | 2,388 ± 357 | Shorter | 17.6 ± 1.9 |
| Liver Tumor | 1,752 ± 326 | Shorter | 15.8 ± 1.8 |
| Data are presented as mean ± SEM. Cmax: Maximum concentration; t1/2: half-life; AUC: Area under the curve. |
Experimental Workflows
Visualizing the entire experimental process is crucial for planning and executing preclinical studies. The following diagrams, created using the DOT language, outline typical workflows for an in vivo pharmacokinetic study and the use of this compound as an internal standard.
This compound is a versatile and indispensable tool in the preclinical investigation of histaminergic systems. Its application as a tracer for pharmacokinetic and metabolic studies, as well as an internal standard for the accurate quantification of endogenous histamine, provides researchers with a level of precision and clarity that is unattainable with traditional methods. By integrating the detailed protocols and understanding the underlying signaling pathways outlined in this guide, scientists can effectively design and execute robust preclinical studies, ultimately accelerating the development of novel therapeutics targeting histamine-mediated diseases.
References
- 1. Histamine, Metabolic Remodelling and Angiogenesis: A Systems Level Approach [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The use of 14C-labeled tissue paste standards for the calibration of 125I-labeled ligands in quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine pharmacokinetics in tumor and host tissues after bolus-dose administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Histamine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of histamine (B1213489) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Histamine-¹³C₅, for accurate and precise quantification. This approach is suitable for clinical research and drug development applications where reliable measurement of histamine levels is crucial.
Introduction
Histamine is a biogenic amine that plays a pivotal role in allergic reactions and inflammatory responses.[1] Accurate quantification of histamine in biological matrices is essential for understanding its physiological and pathological roles. LC-MS/MS has become the preferred method for histamine analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Histamine-¹³C₅, corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Histamine dihydrochloride (B599025) (Sigma-Aldrich)
-
Histamine-¹³C₅ (stable isotope-labeled internal standard)
-
Acetonitrile (B52724), LC-MS grade (Fisher Scientific)
-
Formic acid, LC-MS grade (Thermo Scientific)
-
Ultrapure water (Milli-Q® system)
-
Human plasma (BioIVT)
Standard Solutions
-
Histamine Stock Solution (1 mg/mL): Dissolve 10 mg of histamine dihydrochloride in 10 mL of ultrapure water.
-
Histamine-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of Histamine-¹³C₅ in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the histamine stock solution with ultrapure water to achieve concentrations for the calibration curve.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B for 0.5 min, 95-50% B in 2.5 min, hold at 50% B for 1 min, |
| return to 95% B in 0.1 min, hold for 1.9 min for re-equilibration. | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4500 V |
| Source Temperature | 550°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Histamine | 112.1 | 95.1 | 25 | 80 |
| Histamine-¹³C₅ (IS) | 117.1 | 100.1 | 25 | 80 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of histamine in human plasma. The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column provided good retention and peak shape for the polar histamine molecule. The simple protein precipitation method was effective in removing the majority of plasma proteins, minimizing matrix effects. The stable isotope-labeled internal standard, Histamine-¹³C₅, co-eluted with histamine and effectively compensated for any variability during sample preparation and analysis.
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Histamine Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of histamine dihydrochloride.
-
Dissolve in 10 mL of ultrapure water in a volumetric flask.
-
Store at -20°C.
-
-
Histamine-¹³C₅ (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Histamine-¹³C₅.
-
Dissolve in 1 mL of ultrapure water in a microcentrifuge tube.
-
Store at -20°C.
-
-
Calibration Standards:
-
Prepare a series of dilutions from the histamine stock solution using ultrapure water to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
-
IS Working Solution (100 ng/mL):
-
Dilute the IS stock solution 1:10,000 with acetonitrile (e.g., 10 µL of stock into 100 mL of acetonitrile).
-
Protocol 2: Plasma Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to labeled autosampler vials.
-
Place the vials in the autosampler for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for histamine quantification.
References
Application Note and Protocol for Histamine Quantification in Plasma using Histamine-¹³C₅ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a critical biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion. Accurate and precise quantification of histamine levels in plasma is essential for understanding its role in various diseases and for the development of novel therapeutics. This document provides a detailed protocol for the determination of histamine in plasma samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Histamine-¹³C₅ as an internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and matrix effects.
Experimental Workflow
The overall experimental workflow for the quantification of histamine in plasma is depicted below.
Caption: Experimental workflow for histamine quantification in plasma.
Detailed Experimental Protocol
Materials and Reagents
-
Histamine dihydrochloride (B599025) (Reference Standard)
-
Histamine-¹³C₅ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Preparation of Stock and Working Solutions
-
Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve histamine dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Histamine-¹³C₅ Stock Solution (1 mg/mL): Accurately weigh and dissolve Histamine-¹³C₅ in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the histamine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of Histamine-¹³C₅ at an appropriate concentration.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Histamine-¹³C₅ internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 1.7 µm) or C18 Column |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of histamine from matrix components. A typical gradient starts at high %B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: The precursor and product ion m/z values for Histamine-¹³C₅ need to be determined by direct infusion of the standard solution into the mass spectrometer. The values for native histamine are well-established.
Table 3: MRM Transitions for Histamine and Histamine-¹³C₅
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 15 |
| Histamine-¹³C₅ | To be determined | To be determined | To be determined |
The precursor ion for Histamine-¹³C₅ will be approximately 117.1 m/z. The exact m/z and the optimal product ion and collision energy should be experimentally determined.
Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of histamine to Histamine-¹³C₅ against the concentration of the histamine calibration standards.
-
A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
The concentration of histamine in the plasma samples is then calculated from the calibration curve.
Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for histamine in plasma.
Table 4: Summary of Method Validation Data
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Histamine Signaling Pathway
Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁R, H₂R, H₃R, and H₄R. The activation of these receptors triggers various downstream signaling cascades.
Caption: Simplified histamine signaling pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of histamine in plasma using Histamine-¹³C₅ as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. Adherence to this protocol, coupled with proper method validation, will ensure the generation of high-quality data for the accurate assessment of histamine levels in biological matrices.
Application of Histamine-13C5 in Diagnostic Assays for Histamine Intolerance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) intolerance arises from an imbalance between the accumulation of histamine and the capacity of histamine-degrading enzymes, primarily diamine oxidase (DAO).[1][2] Accurate diagnosis is crucial for appropriate patient management, which often involves dietary modifications and supplementation. The use of stable isotope-labeled compounds, such as Histamine-13C5, offers a precise and reliable method for assessing DAO enzyme activity, a key indicator of histamine intolerance. This document provides detailed application notes and protocols for the use of this compound in such diagnostic assays.
The principle of the assay involves the oral administration or in vitro spiking of a known quantity of this compound. The subsequent measurement of its specific metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for a dynamic and accurate assessment of an individual's histamine degrading capacity.[3]
Histamine Metabolism Signaling Pathway
Histamine is primarily metabolized through two enzymatic pathways: oxidative deamination by diamine oxidase (DAO) in the extracellular space and N-methylation by histamine-N-methyltransferase (HNMT) intracellularly.[4] DAO converts histamine to imidazole (B134444) acetaldehyde, which is further metabolized to imidazole acetic acid.[5] HNMT methylates histamine to N-methylhistamine, which is then acted upon by monoamine oxidase B (MAO-B) to form N-methylimidazole acetaldehyde, and subsequently N-methylimidazole acetic acid.[6]
Caption: Overview of the major histamine metabolism pathways.
Diamine Oxidase (DAO) Enzymatic Reaction
DAO catalyzes the oxidative deamination of histamine. This reaction requires a copper ion cofactor and molecular oxygen.[7][8] The enzyme facilitates the conversion of the primary amine group of histamine into an aldehyde, releasing ammonia (B1221849) and hydrogen peroxide as byproducts.[6][9]
Caption: The enzymatic reaction catalyzed by Diamine Oxidase (DAO).
Experimental Protocols
In Vitro DAO Activity Assay in Plasma/Serum
This protocol describes the measurement of DAO activity in a patient's plasma or serum sample using this compound as a substrate.
Workflow:
Caption: Workflow for the in vitro DAO activity assay.
Materials:
-
This compound dihydrochloride
-
Patient plasma or serum, collected in heparin or EDTA tubes and stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw patient plasma/serum samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 100 µL of plasma/serum with 10 µL of a 100 µM this compound solution in PBS.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 10% TCA or 200 µL of cold acetonitrile. Vortex briefly and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of the this compound metabolite, imidazole acetic acid-13C.
Oral this compound Challenge for In Vivo DAO Activity Assessment
This protocol outlines a method for assessing whole-body DAO activity by administering an oral dose of this compound and measuring its metabolites in urine or plasma over time.
Workflow:
Caption: Workflow for the in vivo DAO activity assessment.
Materials:
-
This compound dihydrochloride, clinical grade
-
Sterile water for dissolution
-
Urine and/or blood collection supplies
Procedure:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test.
-
Dose Preparation: Dissolve a defined amount of this compound (e.g., 50 µg) in sterile water.
-
Administration: The patient ingests the this compound solution.
-
Sample Collection:
-
Urine: Collect all urine for a specified period (e.g., 24 hours) post-administration.
-
Blood: Collect blood samples at various time points (e.g., 0, 30, 60, 120, and 240 minutes) post-administration into heparin or EDTA tubes.
-
-
Sample Processing:
-
Urine: Measure the total volume and store aliquots at -80°C.
-
Blood: Centrifuge to separate plasma and store at -80°C.
-
-
Sample Preparation for LC-MS/MS: Prepare urine or plasma samples for analysis, which may involve solid-phase extraction and/or derivatization to enhance sensitivity.
-
LC-MS/MS Analysis: Quantify the levels of this compound and its metabolites (imidazole acetic acid-13C and N-methylthis compound) in the collected samples.
Data Presentation
The following tables summarize typical quantitative data obtained from studies utilizing stable isotope-labeled histamine for histamine intolerance diagnosis.
Table 1: LC-MS/MS Method Validation Parameters for Histamine and its Metabolites
| Parameter | Histamine | N-methylhistamine | Imidazole Acetic Acid |
| Linear Range | 0.2 - 500 µg/L[10] | 0.53 nmol/L (LOQ)[11] | 0.011 µmol/L (LOQ)[11] |
| Limit of Detection (LOD) | 0.1 ng/mL[12] | - | - |
| Limit of Quantification (LOQ) | 0.1 pg/mL (derivatized)[13] | 0.53 nmol/L[11] | 0.011 µmol/L[11] |
| Intra-day Precision (%RSD) | <15%[10] | <3%[11] | <3%[11] |
| Inter-day Precision (%RSD) | <15%[10] | <3%[11] | <3%[11] |
| Recovery | 93.6% - 102.8%[10] | >98%[11] | >98%[11] |
Table 2: Serum Diamine Oxidase (DAO) Activity in Histamine Intolerant Patients vs. Healthy Controls
| Study Group | N | Mean DAO Activity (U/mL) ± SD | P-value |
| Histamine Intolerant Patients | 14 | 7.04 ± 6.90[10] | 0.0031[10] |
| Healthy Controls | 34 | 39.50 ± 18.16[10] | |
| Histamine Intolerant Patients | 316 | Significantly lower than controls[1] | <0.0001[1] |
| Healthy Controls | 20 | - | |
| Patients with High Probability of HIT | 41 | Median: 8 (IQR: 6-10)[14] | <0.0001 (vs. controls)[14] |
| Healthy Controls | 50 | Median: 18 (IQR: 14-22)[14] |
Table 3: Plasma Histamine Concentrations
| Study Group | N | Mean Plasma Histamine | Reference Range |
| Normal Subjects | 25 | 2.07 ± 0.75 nmol/L[7] | < 1 ng/mL[15] |
Conclusion
The use of this compound in conjunction with LC-MS/MS provides a powerful tool for the accurate and reliable diagnosis of histamine intolerance. The in vitro and in vivo protocols described offer a comprehensive approach to assessing DAO enzyme function. The quantitative data presented highlights the significant differences in DAO activity observed between individuals with histamine intolerance and healthy controls, underscoring the diagnostic potential of this methodology. These advanced diagnostic assays are invaluable for researchers, scientists, and drug development professionals working to understand and manage histamine intolerance.
References
- 1. Serum diamine oxidase (DAO) activity as a diagnostic test for histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of reactions catalysed by diamine oxidase using isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]
- 7. seebeyondshop.com [seebeyondshop.com]
- 8. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seebeyondshop.com [seebeyondshop.com]
- 10. adrianaduelo.com [adrianaduelo.com]
- 11. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Interpret Your Histamine Intolerance Test Results [rupahealth.com]
Application Note: Quantitative Analysis of Urinary Histamine by Stable Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a critical biogenic amine involved in a myriad of physiological and pathophysiological processes, including allergic reactions, neurotransmission, and gastric acid secretion.[1] The quantification of histamine and its metabolites in urine serves as a noninvasive method to assess systemic histamine levels, which can be indicative of conditions such as mastocytosis, anaphylaxis, and other mast cell activation syndromes.[2][3] Compared to plasma histamine, which has a very short half-life, urinary histamine and its stable metabolites provide a more time-integrated reflection of histamine production.[2][3] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and accuracy, overcoming the limitations of less specific methods like immunoassays.[4][5] This document provides a detailed protocol for the analysis of urinary histamine using this advanced analytical technique.
Histamine Signaling Pathway
Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[6][7] Activation of these receptors triggers specific intracellular signaling cascades. H1 receptor activation is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and protein kinase C (PKC) activation.[7] The H2 receptor is coupled to Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).[6][7] H3 and H4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels.[7]
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. leedsth.nhs.uk [leedsth.nhs.uk]
- 3. Measurement of urinary histamine: development of methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantifying Histamine Release from Basophils with Histamine-13C5: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basophils are key effector cells in allergic and inflammatory responses, releasing a host of pre-formed mediators, most notably histamine (B1213489), upon activation. The quantification of histamine release from basophils is a critical tool in allergy diagnostics, drug development, and research into inflammatory diseases. The Basophil Histamine Release Assay (BHRA) provides a functional measure of basophil reactivity to various stimuli, including allergens and pharmacologic agents.
Traditional methods for histamine quantification, such as ELISA and fluorometric assays, have been widely used but can be limited by specificity and sensitivity. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a highly sensitive and specific method for the absolute quantification of histamine. The use of a stable isotope-labeled internal standard, such as Histamine-13C5, in a stable isotope dilution assay is the gold standard for accuracy and precision, as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides a detailed protocol for the quantification of histamine release from isolated human basophils using an LC-MS/MS method with this compound as an internal standard. It also includes representative data and a depiction of the underlying signaling pathway of basophil activation.
Signaling Pathway of IgE-Mediated Basophil Activation
The canonical pathway for allergen-induced histamine release involves the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the basophil surface. This event triggers a complex intracellular signaling cascade, leading to degranulation and the release of histamine and other inflammatory mediators.
Caption: IgE-Mediated Basophil Activation Pathway.
Experimental Workflow
The overall experimental workflow for quantifying histamine release from basophils using this compound and LC-MS/MS involves several key stages, from blood collection to data analysis.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocols
Protocol 1: Human Basophil Isolation
This protocol describes the isolation of basophils from human peripheral blood.
Materials:
-
Heparinized whole human blood
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Basophil isolation kit (negative selection, e.g., EasySep™ Human Basophil Enrichment Kit)
-
HetaSep™ solution
-
Buffer (e.g., HEPES-buffered saline with 0.3% BSA)
Procedure:
-
Collect whole blood in tubes containing heparin as an anticoagulant.
-
To remove red blood cells, add 1 part HetaSep™ to 5 parts of blood, mix well, and centrifuge at 110 x g for 6 minutes with the brake off. Let the tube sit at room temperature for an additional 10 minutes.[1]
-
Carefully collect the leukocyte-rich plasma and transfer it to a new tube.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque™.
-
Isolate basophils from the PBMC fraction using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. This typically involves labeling unwanted cells with an antibody cocktail and magnetic particles, followed by separation in a magnetic field.[1]
-
Resuspend the purified basophils in a suitable buffer for the histamine release assay.
Protocol 2: Basophil Stimulation and Histamine Release
This protocol details the stimulation of isolated basophils to induce histamine release.
Materials:
-
Isolated basophils
-
Stimulation buffer (e.g., HEPES-buffered saline containing Ca²⁺ and Mg²⁺)
-
Stimulating agent (e.g., anti-IgE antibody, specific allergen, compound 48/80)
-
Perchloric acid (for total histamine lysis)
-
Ice-cold PBS
Procedure:
-
Aliquot the isolated basophils into microcentrifuge tubes.
-
For each donor, prepare the following samples:
-
Spontaneous Release: Basophils + stimulation buffer only.
-
Stimulated Release: Basophils + stimulating agent at various concentrations.
-
Total Histamine: Basophils + lysis buffer (e.g., perchloric acid) or subjected to freeze-thaw cycles to release total cellular histamine.
-
-
Incubate the "Spontaneous Release" and "Stimulated Release" tubes at 37°C for 30-45 minutes.
-
Terminate the reaction by placing the tubes on ice and adding ice-cold PBS.
-
Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatants, which contain the released histamine, and transfer to new tubes for analysis.
-
Lyse the "Total Histamine" samples according to the chosen method.
-
Store all supernatant and total histamine lysate samples at -80°C until LC-MS/MS analysis.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the preparation of samples for LC-MS/MS analysis and the instrumental parameters.
Materials:
-
Supernatant and total histamine lysate samples
-
This compound dihydrochloride (B599025) (internal standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Ultrapure water with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Thaw the samples on ice.
-
To 50 µL of each sample (supernatant or diluted total histamine lysate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected histamine levels).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A HILIC column is recommended for good retention of the polar histamine molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous will elute histamine. The specific gradient should be optimized for the column and system used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for histamine and this compound should be optimized. Based on the common fragmentation of histamine, the expected transitions are:
-
Histamine: Precursor ion (Q1) m/z 112.1 → Product ion (Q3) m/z 95.1.
-
This compound: Precursor ion (Q1) m/z 117.1 → Product ion (Q3) m/z 100.1. (Note: These values should be confirmed and optimized on the specific mass spectrometer used.)
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of histamine standard spiked with a constant concentration of this compound.
-
Calculate the histamine concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The percentage of histamine release is calculated as: % Release = [(Stimulated Release - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Quantitative Data Presentation
The following tables present representative data from basophil histamine release experiments. The data is illustrative and derived from studies using sensitive and specific histamine quantification methods.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 15.6 ng/mL |
| Accuracy (% Error) | ± 3.4% |
| Precision (CV %) | < 15% |
| Recovery | 93.6% - 102.8% |
| (Data adapted from validation studies of LC-MS/MS methods for histamine in biological matrices.[2][3][4]) |
Table 2: Histamine Release from Basophils in Penicillin-Allergic Patients
| Patient ID | Total Histamine (ng/mL) | Spontaneous Release (%) | Stimulated Release with PPL (%) |
| 1 | 45.2 | 1.5 | 8.9 |
| 2 | 62.1 | 0.8 | 9.6 |
| 3 | 38.7 | 2.1 | 7.5 |
| 4 | 27.5 | 5.1 | 6.8 |
| 5 | 51.3 | 1.2 | 3.4 |
| 6 | 40.1 | 0.5 | 2.1 |
| 7 | 37.5 | 1.6 | 4.5 |
| Mean | 43.2 | 1.8 | 6.1 |
| (Data adapted from a study on penicillin-sensitized patients, where PPL is benzylpenicilloyl poly-L-lysine.[5]) |
Table 3: Comparison of Histamine Content in Basophils
| Patient Group | Median Histamine per Basophil (pg/cell) |
| s-BHRA Positive CSU Patients | 0.175 |
| s-BHRA Negative CSU Patients | 1.40 |
| (Data from a study on chronic spontaneous urticaria (CSU) patients, where s-BHRA is the serum-induced basophil histamine release assay.[6]) |
Conclusion
The use of this compound as an internal standard in an LC-MS/MS-based basophil histamine release assay provides a robust, sensitive, and specific method for the accurate quantification of histamine. This approach is invaluable for basic research into inflammatory and allergic mechanisms, as well as for clinical applications in allergy diagnosis and the development of novel therapeutics targeting mast cell and basophil degranulation. The detailed protocols and representative data presented herein serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
- 1. stemcell.com [stemcell.com]
- 2. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of histamine release from basophils in whole blood by benzylpenicilloyl poly-L-lysine in penicillin-sensitized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Histamine-13C5 in Neuroscience for Neurotransmitter Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489), a biogenic amine, acts as a crucial neurotransmitter in the central nervous system (CNS), modulating a wide array of physiological processes including the sleep-wake cycle, appetite, learning, and memory.[1] Dysregulation of histaminergic signaling has been implicated in various neurological and psychiatric disorders.[1][2] Accurate quantification of histamine levels in the brain is therefore essential for understanding its role in health and disease and for the development of novel therapeutics targeting the histaminergic system.
This document provides detailed application notes and protocols for the use of Histamine-13C5, a stable isotope-labeled internal standard, in the quantitative analysis of histamine in neuroscience research. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Key Applications in Neuroscience
The primary application of this compound in neuroscience is as an internal standard for the accurate quantification of endogenous histamine in various biological matrices, including:
-
Brain tissue homogenates: To determine the total histamine content in specific brain regions.
-
Microdialysates: For real-time monitoring of extracellular histamine levels and its release in response to physiological or pharmacological stimuli.[3][4][5]
-
Cerebrospinal fluid (CSF): To assess overall brain histaminergic activity.[2]
By enabling precise measurement, this compound facilitates several key areas of neuroscience research:
-
Neurotransmitter Release Studies: Investigating the mechanisms of histamine release and the effects of drugs on this process.
-
Metabolic Tracing: Although less common for histamine itself due to its rapid metabolism, labeled precursors could be used in conjunction with this compound to trace its synthesis and turnover.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing how drugs affect histamine levels in the brain to understand their mechanism of action.
-
Biomarker Discovery: Identifying changes in histamine levels as potential biomarkers for neurological disorders.
Histamine Signaling Pathway in the CNS
Histamine is synthesized from the amino acid histidine by the enzyme histidine decarboxylase.[1] It is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon neuronal depolarization, histamine is released into the synaptic cleft and binds to four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R) on postsynaptic and presynaptic neurons.[1] Histamine signaling is terminated by its metabolism, primarily through methylation by histamine N-methyltransferase (HNMT) to form tele-methylhistamine.[6]
Experimental Protocols
Protocol 1: Quantification of Histamine in Brain Tissue Homogenate using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of histamine in brain tissue.
1. Materials and Reagents
-
Histamine dihydrochloride (B599025) (Sigma-Aldrich)
-
This compound dihydrochloride (as internal standard, e.g., from Cambridge Isotope Laboratories)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid (PCA)
-
Ultrapure water
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add 10 volumes of ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound internal standard solution to the homogenate. The final concentration should be similar to the expected endogenous histamine concentration.
-
-
Protein Precipitation and Extraction:
-
Vortex the mixture vigorously.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing histamine and the internal standard.
-
-
Derivatization (Optional but Recommended for Improved Chromatography):
-
While direct analysis is possible, derivatization can improve chromatographic retention and sensitivity. A common derivatizing agent is benzoyl chloride.
-
-
Sample Dilution and Transfer:
-
Dilute the supernatant with the initial mobile phase if necessary.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar histamine molecule. An alternative is a C18 column if a derivatization step is included.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for histamine is [M+H]+ with m/z 112. A common product ion is m/z 95, resulting from the loss of NH3.[7]
-
For this compound, the precursor ion will be [M+H]+ with m/z 117. The corresponding product ion would be m/z 100 (assuming the loss of NH3). These transitions should be optimized on the specific instrument.
-
-
4. Data Analysis
-
Construct a calibration curve using known concentrations of histamine standard spiked with a constant concentration of this compound.
-
Plot the peak area ratio of histamine to this compound against the concentration of the histamine standards.
-
Quantify the histamine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vivo Microdialysis for Monitoring Extracellular Histamine
This protocol outlines the use of in vivo microdialysis coupled with LC-MS/MS for measuring extracellular histamine levels in the brain of a freely moving animal.
1. Materials and Reagents
-
All materials from Protocol 1.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
2. Surgical Procedure
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
3. Microdialysis Experiment
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[3]
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent degradation and this compound internal standard.
-
Pharmacological agents can be administered systemically or through the microdialysis probe (retrodialysis) to study their effects on histamine release.
4. Sample Analysis
-
Analyze the collected microdialysate samples using the LC-MS/MS method described in Protocol 1. Due to the low concentrations of histamine in microdialysates, a highly sensitive instrument and optimized method are crucial.[3][8]
Data Presentation
The following tables summarize representative quantitative data that can be obtained using this compound as an internal standard. The values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Histamine Concentration in Different Rat Brain Regions
| Brain Region | Histamine Concentration (ng/g tissue) |
| Hypothalamus | 85 ± 12 |
| Striatum | 25 ± 5 |
| Hippocampus | 18 ± 4 |
| Prefrontal Cortex | 15 ± 3 |
Table 2: Extracellular Histamine Levels in Rat Hypothalamus Measured by Microdialysis
| Condition | Extracellular Histamine (nM) |
| Basal | 1.5 ± 0.3 |
| High K+ Stimulation | 6.2 ± 1.1 |
| H3 Receptor Antagonist | 3.8 ± 0.6 |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL |
| Accuracy (% Bias) | -5% to +5% |
| Precision (%RSD) | < 10% |
| Recovery | 92% - 105% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of histamine in neuroscience research. The protocols and data presented here offer a framework for researchers to accurately measure histamine levels in various experimental paradigms. This approach is invaluable for elucidating the role of the histaminergic system in brain function and for the development of new therapies for neurological and psychiatric disorders.
References
- 1. metabolon.com [metabolon.com]
- 2. Measurement of histamine metabolites in brain and cerebrospinal fluid provides insights into histaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Histamine Levels in Food Matrices Using Histamine-13C5: An Application Note and Protocol
Introduction
Histamine (B1213489), a biogenic amine formed from the decarboxylation of the amino acid histidine, is a crucial mediator of inflammatory and allergic responses.[1] While naturally present in various foods, high concentrations of histamine, often indicative of food spoilage, can lead to adverse health effects in consumers, a condition known as histamine intolerance or scombroid poisoning.[1][2] Consequently, the accurate and sensitive quantification of histamine in food products is paramount for ensuring food safety and quality. This application note details a robust and reliable method for the determination of histamine in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Histamine-13C5 as an internal standard for precise quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS analysis. This internal standard closely mimics the chemical and physical properties of the native histamine, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring reliable results.
Experimental Workflow
The overall experimental workflow for the analysis of histamine in food samples is depicted below.
Caption: A schematic of the experimental workflow for histamine analysis.
Materials and Reagents
-
Histamine dihydrochloride (B599025) (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Ammonium (B1175870) acetate
-
Ultrapure water
-
0.22 µm syringe filters
Experimental Protocols
Standard Solution Preparation
-
Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 165.7 mg of histamine dihydrochloride in 100 mL of 0.1 M HCl.
-
This compound Stock Solution (1 mg/mL): Prepare similarly to the histamine stock solution.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid) to prepare a series of calibration standards.
Sample Preparation
The following are general protocols that may require optimization for specific food matrices.
For Solid Food Samples (e.g., Fish, Cheese)
-
Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of 10% trichloroacetic acid or 6% perchloric acid.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
For Liquid Food Samples (e.g., Wine, Beer)
-
Pipette 1-5 mL of the liquid sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
For protein-rich liquids, a protein precipitation step with an equal volume of acetonitrile may be necessary, followed by centrifugation.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[3]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of histamine from matrix components. A typical gradient starts at high organic content and ramps to aqueous. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 15 |
| This compound | 117.1 | 100.1 | 15 |
Note: Collision energy may require optimization based on the specific mass spectrometer used. The precursor and product ions for d4-histamine (m/z 116 → 99) can be used as a reference for setting up the method for this compound.[1]
Data Analysis and Quantification
The concentration of histamine in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the histamine to the peak area of the this compound internal standard against the concentration of the calibration standards. The histamine concentration in the unknown samples is then calculated from this curve.
Histamine Signaling Pathway
Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers various intracellular signaling cascades.
Caption: Overview of histamine receptor signaling pathways.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of histamine in a variety of food matrices. The detailed protocols and methodologies presented in this application note offer a reliable framework for researchers, scientists, and quality control professionals to effectively monitor histamine levels in food products, thereby contributing to enhanced food safety and public health.
References
- 1. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine in Red Wine Analyzed with LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols: Stable Isotope Labeling for Studying Histamine's Role in Allergic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to investigate the role of histamine (B1213489) in allergic reactions. This methodology offers significant advantages in sensitivity and accuracy for quantifying histamine release and studying its downstream signaling pathways.
Introduction to Stable Isotope Labeling in Histamine Research
Histamine is a critical mediator in allergic and inflammatory responses, primarily released from activated mast cells and basophils.[1][2] Accurate quantification of histamine release is paramount for understanding the pathophysiology of allergic diseases and for the development of novel therapeutics. Stable isotope labeling, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for this purpose.[3]
Unlike traditional methods such as radioimmunoassays, stable isotope dilution assays offer higher specificity and are not hazardous.[4] By using a stable isotope-labeled internal standard, such as deuterium-labeled histamine (histamine-d4), variations in sample preparation and instrument response can be accurately normalized, leading to precise and reproducible quantification.[3][4] This approach is applicable to both in vitro models, like mast cell degranulation assays, and in vivo studies measuring plasma histamine levels.[3]
Key Applications
-
Precise Quantification of Histamine Release: Accurately measure histamine released from mast cells or basophils upon stimulation with allergens or other secretagogues.
-
Drug Discovery and Development: Screen and characterize the efficacy of anti-allergic compounds that inhibit mast cell degranulation.
-
Mechanistic Studies: Investigate the signaling pathways involved in histamine release and its subsequent effects on target cells.
-
Clinical Research: Analyze histamine levels in biological samples (e.g., plasma, urine) from patients with allergic disorders.[4][5]
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay Using Stable Isotope Labeling and LC-MS/MS
This protocol describes the induction of degranulation in a mast cell line (e.g., RBL-2H3 or primary human mast cells), followed by the quantification of released histamine using a stable isotope dilution LC-MS/MS method.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium (e.g., MEM with 20% FBS)
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
Compound 48/80 (positive control)
-
Tyrode's buffer
-
Histamine-d4 (internal standard)
-
Acetonitrile with 0.1% formic acid
-
Perchloric acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells to the desired density. For RBL-2H3 cells, seed at 2 x 10^5 cells/well in a 24-well plate and grow overnight.
-
Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) for 24 hours.
-
-
Cell Stimulation and Histamine Release:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 200 µL of Tyrode's buffer containing the test compound or vehicle control and incubate for 10 minutes at 37°C.
-
Induce degranulation by adding 20 µL of DNP-HSA (100 ng/mL) or Compound 48/80 (10 µg/mL). For spontaneous release control, add buffer only.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection and Preparation:
-
To measure total histamine content, lyse a separate set of unstimulated cells with 200 µL of distilled water.
-
Centrifuge the plates at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant (containing released histamine) and transfer to a new tube.
-
To all samples (supernatants and total histamine lysates), add the internal standard, histamine-d4, to a final concentration of 50 ng/mL.
-
Precipitate proteins by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate histamine from other components.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
-
Histamine transition: m/z 112.1 -> 95.1
-
Histamine-d4 transition: m/z 116.1 -> 99.1[4]
-
-
-
Data Analysis:
-
Quantify histamine concentration by calculating the peak area ratio of endogenous histamine to the histamine-d4 internal standard and comparing it to a standard curve.
-
Calculate the percentage of histamine release:
-
% Release = [(Histamine in supernatant - Spontaneous release) / (Total histamine - Spontaneous release)] x 100
-
-
Data Presentation
The following tables summarize representative quantitative data from histamine release assays.
Table 1: LC-MS/MS Parameters for Histamine Quantification
| Parameter | Value | Reference |
| Internal Standard | Deuterium-labeled histamine (histamine-d4) | [3][4] |
| Linear Range | 1.0 - 1000 ng/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | 15.6 ng/mL | [3] |
| Accuracy (Error) | ± 3.4% | [3] |
| Precision (CV) | ± 10% | [3] |
Table 2: Histamine Release from Mast Cells in Response to Various Stimuli
| Cell Type | Stimulus | Histamine Release (%) | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | ~40% | [3] |
| Rat Peritoneal Mast Cells | Teicoplanin | ~40% | [3] |
| Human Leukocytes (allergic individuals) | Antigen | Enhanced by Deuterium (B1214612) Oxide | [6][7] |
Table 3: Plasma Histamine Levels in In Vivo Models
| Species | Condition | Plasma Histamine Level | Reference |
| Rat | Basal | < 100 ng/mL | [3] |
| Rat | Anaphylactic-type reaction | > 3000 ng/mL | [3] |
| Human (Normal) | Plasma | 2.07 ± 0.75 nmol/L | [5] |
Visualizations
Histamine Synthesis and Signaling Pathways
Histamine is synthesized from the amino acid histidine by the enzyme L-histidine decarboxylase (HDC).[8] It exerts its effects by binding to four different G-protein coupled receptors: H1, H2, H3, and H4.[8][9] In allergic reactions, the activation of H1 and H4 receptors on various immune cells is particularly important.[9]
Caption: Overview of histamine synthesis, release from mast cells, and major signaling pathways via H1 and H4 receptors.
Experimental Workflow for Histamine Quantification
The workflow below outlines the key steps from cell culture to data analysis for quantifying histamine release using stable isotope dilution LC-MS/MS.
Caption: Step-by-step workflow for the quantification of histamine release from mast cells.
Logical Relationship of Histamine Receptors in Allergic Inflammation
The interplay between different histamine receptors, particularly H1R and H4R, contributes to the complex inflammatory cascade in allergic reactions. While H1R antagonists are common, targeting H4R is an emerging therapeutic strategy.[9]
Caption: Contribution of H1 and H4 receptor activation by histamine to the overall allergic inflammatory response.
References
- 1. Roles of IgE and Histamine in Mast Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine release from human leukocytes: studies with deuterium oxide, colchicine, and cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine release from human leukocytes: studies with deuterium oxide, colchicine, and cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Analysis of Histamine in Clinical Samples with Histamine-¹³C₅: An Application Note and Protocol
Introduction
Histamine (B1213489) is a critical biogenic amine involved in a myriad of physiological and pathophysiological processes, including allergic reactions, inflammatory responses, and neurotransmission.[1][2] Accurate and rapid quantification of histamine in clinical samples such as plasma and urine is paramount for both clinical diagnostics and pharmaceutical research. This application note details a robust, high-throughput method for the sensitive and specific quantification of histamine using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Histamine-¹³C₅ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Method Overview
This method employs a simple and rapid sample preparation procedure, followed by hydrophilic interaction liquid chromatography (HILIC) for efficient separation of histamine from endogenous interferences. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive-ion multiple reaction monitoring (MRM) mode. The stable isotope-labeled internal standard, Histamine-¹³C₅, co-elutes with the endogenous histamine, providing a reliable means for accurate quantification.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this analytical method, compiled from various studies employing similar LC-MS/MS approaches for histamine quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 15.6 ng/mL | [1][3] |
| Intra-run Precision (%CV) | < 15% | [3][4] |
| Inter-run Precision (%CV) | < 15% | [3][4] |
| Accuracy (% Error) | ± 15% | [1][3] |
| Overall Recovery | 93.6% - 102.8% | [3] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Histamine | 112.1 | 95.1 |
| Histamine-¹³C₅ (Internal Standard) | 117.1 | 100.1 |
Note: The precursor and product ions for Histamine-¹³C₅ are predicted based on the addition of five ¹³C atoms to the histamine molecule. Actual values may need to be optimized on the specific mass spectrometer used.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: A schematic of the high-throughput histamine analysis workflow.
Histamine Signaling Pathway
Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers various downstream signaling cascades, leading to diverse physiological responses.
Caption: Overview of histamine binding to its receptors and the resulting physiological effects.
Detailed Experimental Protocols
1. Materials and Reagents
-
Histamine dihydrochloride (B599025)
-
Histamine-¹³C₅ (as a stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine (control and clinical samples)
2. Standard and Internal Standard Stock Solution Preparation
-
Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve histamine dihydrochloride in ultrapure water.
-
Histamine-¹³C₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Histamine-¹³C₅ in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the histamine stock solution with a suitable buffer (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the Histamine-¹³C₅ stock solution to a final concentration of 100 ng/mL in the same buffer as the working standards.
3. Sample Preparation Protocol
-
Thaw clinical plasma or urine samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the clinical sample, calibration standard, or quality control sample.
-
Add 10 µL of the Histamine-¹³C₅ internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly before transferring to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: As listed in Table 2.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations for the analysis of small polar molecules.
5. Data Analysis and Quantification
-
Integrate the peak areas for both histamine and the Histamine-¹³C₅ internal standard.
-
Calculate the peak area ratio of histamine to Histamine-¹³C₅.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x or 1/x² weighting.
-
Determine the concentration of histamine in the clinical samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method utilizing Histamine-¹³C₅ as an internal standard provides a sensitive, specific, and high-throughput solution for the quantification of histamine in clinical samples. The simple sample preparation and rapid chromatographic separation make it well-suited for routine analysis in clinical and research laboratories, facilitating a better understanding of the role of histamine in health and disease.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Histamine Analysis with Histamine-¹³C₅
Welcome to the technical support center for histamine (B1213489) analysis using a Histamine-¹³C₅ internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Histamine-¹³C₅ as an internal standard?
A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like Histamine-¹³C₅ is its ability to accurately correct for matrix effects and variations in sample preparation and instrument response. Since Histamine-¹³C₅ is chemically identical to the native histamine analyte, it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer.[1] This co-behavior allows for more accurate and precise quantification, especially in complex biological matrices where matrix effects are a significant challenge.[2]
Q2: Can I use a different internal standard, like a structurally similar but non-isotopic compound?
A2: While it is possible to use non-isotopic internal standards, it is not recommended for achieving the highest accuracy and precision. Structurally similar compounds may not behave identically to histamine during extraction, chromatography, and ionization, leading to inadequate correction for matrix effects.[1] For reliable quantification, an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency; a stable isotope-labeled version of the analyte is the best way to achieve this.
Q3: What are the typical mass transitions (MRM) for histamine and Histamine-¹³C₅ (or d4-histamine)?
A3: For accurate detection using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored. Commonly used transitions are:
-
Histamine: m/z 112 → 95 [M+H]⁺
-
d4-Histamine (as a proxy for ¹³C₅-Histamine): m/z 116 → 99 [M+H]⁺[3]
These transitions should be optimized for your specific instrument.
Troubleshooting Guide
Problem 1: Low or no signal from the Histamine-¹³C₅ internal standard.
-
Question: I am not seeing a sufficient signal for my Histamine-¹³C₅ internal standard. What could be the cause?
-
Answer: This issue can arise from several factors related to sample preparation or instrument settings.
-
Improper Storage: Ensure the Histamine-¹³C₅ standard has been stored according to the manufacturer's instructions to prevent degradation. It is advisable to prepare fresh working solutions for each analytical run.
-
Pipetting or Dilution Errors: Verify all dilution calculations and ensure micropipettes are properly calibrated to avoid errors in the concentration of the internal standard spiking solution.
-
Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix can lead to low signal. Review your sample preparation protocol, ensuring optimal pH and solvent composition for extraction.
-
Mass Spectrometer Settings: Confirm that the correct MRM transitions for Histamine-¹³C₅ are included in your acquisition method and that parameters like collision energy and cone voltage are appropriately optimized.[3]
-
Problem 2: High variability in results between replicate injections.
-
Question: My results are not reproducible, showing high standard deviations. How can I improve precision?
-
Answer: High variability often points to inconsistent sample preparation or issues with the LC-MS/MS system.
-
Inconsistent Sample Preparation: Ensure each sample is treated identically. Use an automated liquid handler for repetitive tasks if available. In manual preparations, be meticulous with timing and volumes for each step.
-
Matrix Effects: Even with an internal standard, extreme matrix effects can sometimes lead to variability. Consider further sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.[4][5]
-
LC System Issues: Check for leaks in the LC system, as this can cause fluctuations in retention time and peak area. Ensure the column is not overloaded and is properly equilibrated between injections.
-
Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover in the injector can cause artificially high results for the second sample. Implement a robust needle wash protocol between injections.
-
Problem 3: The calibration curve is non-linear.
-
Question: My calibration curve is not linear, especially at higher concentrations. What should I do?
-
Answer: Non-linearity can be caused by detector saturation or cross-signal contributions between the analyte and the internal standard.
-
Detector Saturation: If the concentration of your highest calibration standard is too high, it can saturate the detector. Try extending the calibration range with lower concentration points or diluting your upper-level standards.
-
Cross-Signal Contribution: In some cases, natural isotopes of the analyte can contribute to the signal of the internal standard, particularly if the mass difference is small.[6] While Histamine-¹³C₅ provides a significant mass difference, ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. It may be necessary to monitor a less abundant but non-interfering isotope of the internal standard.[6]
-
Experimental Protocols
Protocol 1: Histamine Extraction from Plasma via Protein Precipitation
This protocol is a general guideline for the extraction of histamine from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
-
Internal Standard Spiking:
-
Add 10 µL of Histamine-¹³C₅ working solution (concentration should be optimized based on expected histamine levels) to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to each sample.[3]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
-
Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of Histamine
This is a representative LC-MS/MS method. Parameters should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar histamine molecule.[7] A C18 column can also be used.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (Mobile Phase B) and ramping down to elute histamine.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Histamine: m/z 112 → 95
-
Histamine-¹³C₅ (or d4-histamine): m/z 116 → 99[3]
-
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 15.6 ng/mL[3][9] |
| Intra-day Precision (%CV) | < 15%[3] |
| Inter-day Precision (%CV) | < 15%[3] |
| Accuracy (% Recovery) | 85 - 115%[3] |
Table 2: Recovery of Histamine from Plasma Samples
| Sample ID | Histamine Spiked (ng/mL) | Histamine Measured (ng/mL) | Recovery (%) |
| 1 | 5.0 | 4.8 | 96 |
| 2 | 25.0 | 26.5 | 106 |
| 3 | 100.0 | 95.0 | 95 |
Visualizations
Caption: Experimental workflow for histamine analysis.
Caption: Overcoming matrix effects with Histamine-¹³C₅.
References
- 1. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatographic method for the determination of histamine in immunoglobulin preparation using solid phase extraction and pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Histamine-13C5 internal standard
Welcome to the technical support center for troubleshooting issues related to the use of Histamine-13C5 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of histamine (B1213489), where five carbon atoms have been replaced with the heavier carbon-13 isotope. It is used as an internal standard in quantitative mass spectrometry analysis because it is chemically identical to the endogenous histamine being measured, but has a different mass-to-charge ratio (m/z). This allows it to be distinguished from the analyte by the mass spectrometer. The use of a SIL internal standard is the gold standard for correcting for variability during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise quantification.[1][2][3]
Q2: What are the most common causes of low recovery of the this compound internal standard?
A2: Low recovery of the this compound internal standard can stem from several factors throughout the analytical process. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, incomplete elution from solid-phase extraction (SPE) cartridges, or adsorption of the standard to labware.[4]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source, leading to a lower-than-expected signal.[5][6][7]
-
Derivatization Issues: Incomplete or inefficient derivatization of the this compound can lead to a poor chromatographic retention and low signal intensity.[8][9]
-
Instability of the Internal Standard: Degradation of the this compound during sample storage or processing can lead to a decreased signal.
-
Instrumental Problems: Issues with the LC-MS system, such as a dirty ion source, inconsistent injection volumes, or a failing column, can cause signal loss.
Q3: How can I determine if matrix effects are causing the low recovery of my this compound?
A3: A post-extraction spike experiment is a common method to assess matrix effects. This involves comparing the signal response of the internal standard in a clean solvent to its response in a sample matrix extract that has been taken through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[4]
Q4: Can the choice of solid-phase extraction (SPE) cartridge affect the recovery of this compound?
A4: Yes, the choice of SPE cartridge is critical for achieving high and reproducible recovery. Different sorbent materials (e.g., C18, mixed-mode cation exchange) will have varying affinities for histamine. It is essential to select a sorbent that effectively retains and elutes histamine under the chosen conditions. The particle size and mass of the sorbent can also influence recovery, with smaller sorbent masses sometimes being more effective for elution.[10]
Troubleshooting Guide for Low this compound Recovery
This guide provides a systematic approach to identifying and resolving the root cause of low this compound internal standard recovery.
Step 1: Initial Checks & System Suitability
Before delving into complex sample preparation issues, ensure the LC-MS/MS system is performing optimally.
-
System Suitability Test: Inject a pure solution of this compound at a known concentration directly into the LC-MS/MS system.
-
Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise ratio.
-
Troubleshooting: If the signal is low or absent, investigate potential instrument issues such as a dirty ion source, incorrect MS parameters, or a leak in the LC system.
-
Step 2: Investigate Sample Preparation
If the system suitability test passes, the issue likely lies within the sample preparation workflow.
-
Solid-Phase Extraction (SPE) Optimization:
-
Problem: Incomplete elution from the SPE cartridge is a common cause of low recovery.
-
Troubleshooting:
-
Increase the volume of the elution solvent.
-
Ensure the elution solvent has the appropriate strength to disrupt the interaction between the internal standard and the sorbent.[4]
-
Experiment with different SPE sorbents (see Table 1 for a comparison).
-
-
-
Liquid-Liquid Extraction (LLE) Optimization:
-
Problem: The polarity of the extraction solvent may not be optimal for histamine.
-
Troubleshooting:
-
Adjust the pH of the sample to ensure histamine is in a neutral form for extraction into an organic solvent.
-
Test different organic solvents or solvent mixtures.
-
-
-
Adsorption to Labware:
-
Problem: Histamine, being a polar molecule, can adsorb to the surface of plastic tubes and pipette tips.
-
Troubleshooting:
-
Use low-adsorption labware.
-
Consider adding a small amount of an organic solvent or a surfactant to the sample to minimize non-specific binding.[4]
-
-
Step 3: Evaluate Derivatization Efficiency
For methods that employ derivatization, incomplete reaction can significantly impact recovery.
-
Problem: The derivatization reaction may be inefficient.
-
Troubleshooting:
-
Optimize derivatization conditions such as pH, reagent concentration, reaction time, and temperature.
-
Ensure the derivatizing agent is fresh and has not degraded.
-
Step 4: Assess Matrix Effects
If sample preparation and derivatization appear to be optimized, investigate the impact of the sample matrix.
-
Problem: Co-eluting matrix components can suppress the ionization of this compound.
-
Troubleshooting:
-
Improve sample cleanup by using a more selective SPE protocol or adding a protein precipitation step.
-
Modify the chromatographic conditions to separate the internal standard from the interfering matrix components.
-
Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
-
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Histamine-13C5 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Histamine-13C5.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound using LC-MS/MS.
Issue 1: No or Poor Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions for this compound. The precursor ion should be m/z 117.1 and a common product ion is m/z 100.1. Ensure the dwell time is adequate (>25 ms). |
| Suboptimal Ionization | Histamine (B1213489) ionizes best in positive electrospray ionization (ESI+) mode. Confirm the polarity is set correctly. Optimize the capillary voltage, typically around 3.0 kV. |
| Inefficient Analyte Transfer | Check for clogs in the sample flow path. Ensure the ESI needle is properly positioned and the spray is stable. |
| Sample Degradation | Histamine can be unstable. Prepare fresh samples and store them at low temperatures. Avoid prolonged exposure to light and elevated temperatures. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Biological matrices can cause ion suppression or enhancement.[1] Implement a more rigorous sample cleanup procedure such as solid-phase extraction (SPE).[2] Diluting the sample may also reduce matrix effects. |
| Contaminated Mobile Phase or LC System | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure by using a stronger wash solvent. |
Issue 3: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Histamine is a polar compound and may exhibit poor retention on traditional C18 columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape. |
| Suboptimal Mobile Phase Composition | For HILIC, ensure the mobile phase has a high organic content (e.g., >80% acetonitrile). For reversed-phase, the use of an ion-pairing agent may improve peak shape, but can complicate MS detection. |
| Column Overloading | Inject a smaller sample volume or dilute the sample to prevent overloading the analytical column. |
Issue 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Ensure consistent timing and execution of all sample preparation steps. Use an automated liquid handler for improved precision if available. |
| Fluctuations in Instrument Performance | Regularly check the MS calibration and tune. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
| Internal Standard Issues | Ensure the internal standard (e.g., d4-histamine) is added to all samples and standards at a consistent concentration early in the sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: For this compound, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 117.1. A common fragmentation pathway involves the loss of an amino group from the ethylamine (B1201723) side chain. Therefore, a recommended MRM transition is 117.1 -> 100.1 . It is always advisable to perform a product ion scan to confirm the optimal product ion for your specific instrument and conditions.
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy (CE) is a critical parameter for achieving maximum sensitivity.[3] The optimal CE can be determined empirically by infusing a standard solution of this compound and ramping the collision energy while monitoring the intensity of the product ion. Alternatively, a starting point can be calculated using empirical equations provided by the instrument manufacturer, followed by fine-tuning.
Q3: What type of liquid chromatography column is best for histamine analysis?
A3: Due to its polar nature, histamine is often challenging to retain on standard reversed-phase columns like C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative that provides excellent retention and separation for polar analytes like histamine.[4]
Q4: How can I minimize matrix effects in my samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate these effects, consider the following:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Use a high-efficiency LC column and gradient to separate histamine from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as d4-histamine, that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Q5: What are the best practices for sample preparation for histamine analysis?
A5: A common and effective method for plasma or serum samples is protein precipitation followed by SPE.
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a conditioned SPE cartridge to further purify the sample and concentrate the analyte.
-
Elution: Elute the histamine from the SPE cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical mass spectrometry and liquid chromatography parameters for the analysis of histamine and its isotopically labeled internal standards.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 15 - 25 |
| This compound | 117.1 | 100.1 | 15 - 25 |
| d4-Histamine | 116.1 | 99.1 | 15 - 25 |
Note: Collision energy should be optimized for the specific instrument being used.
Table 2: Liquid Chromatography Parameters
| Parameter | HILIC Method |
| Column | e.g., Amide or Silica-based HILIC column (2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with high %B (e.g., 95%), ramp down to ~50% B, then return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and SPE
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d4-histamine in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20 °C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the histamine with a solvent appropriate for the SPE sorbent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor or no signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis of Histamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression during the LC-MS/MS analysis of histamine (B1213489).
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My histamine signal is low and inconsistent. Could this be ion suppression?
A1: Yes, low and inconsistent signal intensity for histamine are classic signs of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of histamine in the mass spectrometer's ion source, leading to a reduced signal.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your assay.[3]
Q2: What are the common causes of ion suppression in histamine analysis?
A2: Ion suppression in histamine analysis is often caused by:
-
Endogenous matrix components: Biological samples contain numerous compounds like phospholipids, salts, and proteins that can co-elute with histamine and interfere with its ionization.[1]
-
Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation is a primary contributor to ion suppression.[4]
-
Chromatographic co-elution: If histamine co-elutes with other highly concentrated or easily ionizable compounds, they will compete for ionization, suppressing the histamine signal.
-
Mobile phase additives: Non-volatile buffers or high concentrations of ion-pairing reagents can lead to ion suppression.[5]
-
Ion source contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I confirm that ion suppression is affecting my histamine analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a solution of histamine is continuously infused into the MS detector after the LC column, while a blank, extracted matrix sample is injected. A dip in the constant histamine signal at the retention time of histamine in the matrix indicates the presence of ion-suppressing components.
Q4: What are the first steps I should take to troubleshoot ion suppression?
A4: Start by systematically evaluating your method. A logical troubleshooting workflow can help pinpoint the source of the issue.
References
Improving signal-to-noise ratio for low-level histamine quantification
Welcome to the technical support center for low-level histamine (B1213489) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in histamine quantification assays?
A low signal-to-noise ratio can be attributed to several factors, including issues with sample preparation and storage, matrix effects from complex biological samples, and suboptimal assay conditions. For instance, histamine's adherence to glass surfaces can lead to sample loss, while components in the sample matrix can interfere with the assay's chemistry, leading to either suppressed signal or increased background noise.[1][2][3][4][5]
Q2: How can I minimize matrix effects in my samples?
Matrix effects, which arise from components in the sample that interfere with the accurate quantification of histamine, can be a significant challenge.[2][3][4][5] To mitigate these effects, several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. However, it's crucial to ensure the histamine concentration remains within the detection range of the assay.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample by removing interfering compounds before analysis.[6]
-
Derivatization: For LC-MS/MS, derivatizing histamine can enhance its retention on the column and improve ionization efficiency, helping it "stand out" from the matrix.[6]
-
Use of an Internal Standard: For mass spectrometry-based methods, incorporating a deuterium-labeled internal standard can help to correct for matrix effects and variations in sample processing.[7]
Q3: What are the best practices for sample collection and storage to ensure histamine stability?
Proper sample handling is critical for accurate histamine quantification. Histamine levels can change rapidly after sample collection.
-
Anticoagulants: For plasma samples, use EDTA as the anticoagulant.[8][9]
-
Temperature: Samples should be kept on ice and processed quickly. Centrifuge samples at refrigerated temperatures.[9]
-
Storage: For long-term storage, plasma samples should be frozen immediately.[9] They are stable for up to 6 months when frozen.[9] Avoid repeated freeze-thaw cycles.
-
Avoid Glassware: Histamine can adhere to glass surfaces, so it is advisable to use plasticware during sample processing.[1][10]
Troubleshooting Guides
Issue 1: High Background in Histamine ELISA
High background noise in an ELISA can mask the true signal from your samples, leading to a poor signal-to-noise ratio.[11]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number of wash steps and the soaking time during each wash. Ensure complete removal of wash buffer by inverting and blotting the plate on absorbent paper.[11] |
| Suboptimal Blocking | Optimize the blocking buffer concentration. Consider adding a non-ionic detergent like Tween 20 to the blocking solution to reduce non-specific binding.[11][12] |
| Cross-Reactivity of Antibodies | If using a secondary antibody, ensure it does not cross-react with the blocking agent. For example, when using anti-goat or anti-bovine secondary antibodies, avoid blocking buffers containing milk or BSA.[13] |
| Incorrect Reagent Concentrations | Titrate the concentrations of your primary and secondary antibodies to find the optimal balance between signal and background.[12][13] |
| Prolonged Incubation Times | Strictly adhere to the incubation times specified in the kit protocol. Over-incubation can lead to increased non-specific binding.[11] |
Issue 2: Weak or No Signal in Histamine Quantification Assays
A weak or absent signal can be frustrating and can stem from various issues throughout the experimental workflow.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| General | |
| Improper Sample Storage/Handling | Review sample collection and storage procedures. Ensure samples were kept at the correct temperature and that freeze-thaw cycles were minimized.[9] |
| Reagents Not at Room Temperature | Allow all kit components to equilibrate to room temperature before starting the assay, as cold reagents can impede binding reactions.[11] |
| ELISA Specific | |
| Incorrect Reagent Dilutions | Double-check all dilution calculations for antibodies and standards. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. |
| LC-MS/MS Specific | |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters. Consider derivatization of histamine to improve its ionization.[6] |
| Suboptimal Chromatographic Separation | Ensure the analytical column is not degraded. Adjust the mobile phase composition and gradient to achieve better separation from interfering peaks.[14] |
| Fluorometric Assay Specific | |
| Quenching of Fluorescent Signal | Check for interfering substances in the sample that may quench fluorescence. Sample dilution or cleanup may be necessary.[15] |
| Incorrect Excitation/Emission Wavelengths | Verify that the plate reader is set to the correct wavelengths for the specific fluorophore used in the assay. |
Experimental Protocols
Histamine Quantification by Competitive ELISA
This protocol provides a general workflow for a competitive ELISA to quantify histamine.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[1]
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-histamine antibody.[1]
-
Addition of Enzyme Conjugate: Add 50 µL of Histamine-HRP conjugate to each well.[1]
-
Incubation: Gently shake the plate to mix and incubate for 45 minutes at room temperature.[1]
-
Washing: Aspirate the contents of the wells and wash the plate three times with the prepared wash buffer.[1]
-
Substrate Addition: Add 150 µL of TMB substrate to each well and incubate for 30 minutes at room temperature, protected from light.[1]
-
Stopping the Reaction (Optional): Add 75 µL of stop solution (e.g., 1N HCl) to each well.[1]
-
Data Acquisition: Read the absorbance of each well on a microplate reader. If a stop solution is used, read at 450 nm; otherwise, read at 650 nm.[1]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the histamine concentration in the samples.
Histamine Quantification by LC-MS/MS
This protocol outlines a general procedure for histamine quantification using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the supernatant onto an appropriate LC column (e.g., a C18 or HILIC column).[7][14]
-
Use a mobile phase gradient, for instance, with acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid or nonafluoropentanoic acid, to achieve separation.[16]
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Quantify histamine by calculating the peak area ratio of histamine to the internal standard and comparing it to a calibration curve generated from standards of known concentrations.
-
Data Presentation
Table 1: Comparison of Histamine ELISA Kits
| Kit | Assay Type | Sample Types | Sensitivity | Range |
| Abcam ab213975[19] | Competitive | Urine, Cell culture media, Serum, EDTA Plasma | = 0.068 ng/mL | 0.098 - 25 ng/mL |
| NWLSS™ Histamine ELISA[1] | Competitive | Biological samples from multiple species | Not specified | Not specified |
| MaxSignal® Histamine ELISA[20] | Competitive | Fish and fish meal | 3 ppm (fresh/frozen fish), 30 ppm (fish meal) | 3 - 270 ppm (fish samples) |
Table 2: Performance of a Validated LC-MS/MS Method for Histamine Quantification in Plasma [7]
| Parameter | Value |
| Linearity (r²) | = 0.99 |
| Concentration Range | 1.0 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 15.6 ng/mL |
| Accuracy (error) | ± 3.4% |
| Precision (CV) | ± 10% |
| Total Run Time | 8.0 min |
Visualizations
Caption: Major signaling pathways of histamine H1 and H2 receptors.[21][22]
Caption: General experimental workflow for a competitive histamine ELISA.
Caption: Logical troubleshooting flow for low or no signal issues.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling [mdpi.com]
- 4. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. waters.com [waters.com]
- 15. abcam.com [abcam.com]
- 16. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jasem.com.tr [jasem.com.tr]
- 18. researchgate.net [researchgate.net]
- 19. Histamine ELISA kit (ab213975) | Abcam [abcam.com]
- 20. Bioo Scientific Releases MaxSignal® Histamine ELISA Test Kit | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Method refinement for Histamine-13C5-based assays in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histamine-¹³C₅-based assays in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of histamine (B1213489) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation & Extraction
Q1: I am observing low recovery of histamine from my plasma samples. What are the possible causes and solutions?
A1: Low recovery of histamine can stem from several factors:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to histamine entrapment.
-
Solution: Ensure the correct ratio of organic solvent (typically acetonitrile) to plasma, usually at least 3:1 (v/v). Vortex thoroughly and ensure complete precipitation by centrifuging at a high speed (e.g., >10,000 x g).
-
-
Analyte Adsorption: Histamine is a small, polar, and positively charged molecule that can adsorb to glass and plastic surfaces.
-
Solution: Use polypropylene (B1209903) tubes and pipette tips. Acidifying the sample and extraction solvent can also help to minimize adsorption.
-
-
Degradation: Histamine can be degraded by enzymes like diamine oxidase (DAO) present in the sample.
-
Solution: Keep samples on ice during preparation and process them as quickly as possible. Avoid repeated freeze-thaw cycles. For in vitro assays, quantification should ideally be performed within 2 hours of preparing leukocyte suspensions[1].
-
Q2: How can I minimize matrix effects that are impacting the accuracy and precision of my assay?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalysis[2][3].
-
Effective Sample Cleanup: A simple protein precipitation may not be sufficient for complex matrices.
-
Chromatographic Separation: Ensure that histamine and its internal standard are chromatographically resolved from the bulk of matrix components.
-
Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which provides better retention for polar compounds like histamine compared to traditional reversed-phase (C18) columns[6]. A gradient elution with acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer is commonly used[6].
-
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like Histamine-¹³C₅ is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement[7].
Chromatography & Mass Spectrometry
Q3: Histamine shows poor retention and peak shape on my C18 column. What can I do to improve this?
A3: This is a common problem due to histamine's high polarity.
-
Use an Appropriate Column: As mentioned, HILIC columns are highly effective for retaining and separating polar analytes like histamine[6].
-
Derivatization: Chemically modifying the histamine molecule can increase its hydrophobicity, leading to better retention on C18 columns and often improved ionization efficiency.
-
Solution: Pre-column derivatization with reagents like phenylisothiocyanate (PITC)[1], diisopropyl phosphite (B83602) (DIPP)[4][5], or o-phthalaldehyde (B127526) (OPA)-sulfite[8] can significantly enhance chromatographic performance and sensitivity. The derivatization with DIPP has been shown to improve both LC retention and ionization efficiency[4][5].
-
Q4: My assay sensitivity is too low, and I cannot reach the required Lower Limit of Quantification (LLOQ). How can I enhance the signal?
A4: Achieving low detection limits is often necessary for biological samples where histamine concentrations can be very low.
-
Optimize Sample Preparation: Concentrate the sample during the extraction process. An SPE protocol can include an elution step with a small volume of solvent.
-
Derivatization: As noted above, derivatization can improve ionization efficiency, leading to a stronger signal in the mass spectrometer[4][5]. One study reported that derivatization with DIPP led to an LLOQ of 0.1 pg/mL[4][5].
-
Mass Spectrometry Parameters:
-
Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) specifically for histamine or its derivative. Ensure that the multiple reaction monitoring (MRM) transitions are correctly selected and that collision energies are optimized for maximum fragment ion intensity. Common transitions for histamine are m/z 112→95, and for d4-histamine (a common internal standard) are m/z 116→99[6].
-
Q5: The response of my internal standard (Histamine-¹³C₅) is highly variable across my sample batch. What does this indicate?
A5: High variability in the internal standard (IS) signal can point to several issues.
-
Inconsistent Sample Preparation: Errors in pipetting the IS, or inconsistent extraction recovery between samples.
-
Solution: Review the sample preparation workflow for consistency. Ensure proper mixing after adding the IS.
-
-
Severe and Variable Matrix Effects: Even a stable isotope-labeled IS may not perfectly compensate for extreme matrix effects that vary significantly from sample to sample.
-
Solution: Improve the sample cleanup procedure (e.g., by adding an SPE step) to reduce the overall matrix load[9]. Diluting the sample may also help, provided the analyte concentration remains above the LLOQ.
-
-
Instrument Instability: Issues with the LC or MS system can cause signal fluctuations.
-
Solution: Run system suitability tests and check for stable spray in the ESI source. Examine the chromatography for any shifts in retention time or peak shape.
-
Quantitative Data Summary
The tables below summarize typical performance characteristics of validated LC-MS/MS methods for histamine quantification in biological matrices.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 (HILIC) | Method 2 (Derivatization) | Method 3 (HRAMS) |
| Matrix | Human, Dog, Rat, Mouse Plasma | Human Serum, Mast Cells | Human Plasma |
| Sample Prep | Protein Precipitation (Acetonitrile) | Derivatization (DIPP) + SPE | Protein Precipitation |
| LC Column | UPLC HILIC | C18 | C18 Accucore |
| Internal Standard | d4-Histamine | Isotope Dilution | d4-Histamine |
| Linear Range | 0.2 - 500 µg/L | Not Specified | 1 - 100 nM |
| LLOQ | 0.2 µg/L[6] | 0.1 pg/mL[4][10] | 1 nM[11] |
| Accuracy (% Error) | < 15%[6] | Not Specified | < 15%[11] |
| Precision (% CV) | < 15%[6] | Not Specified | < 15%[11] |
| Recovery | 93.6% - 102.8%[6] | Not Specified | Not Specified |
| Reference | Liu et al., J Chromatogr B, 2014[6][7] | Hu et al., Talanta, 2021[4][10] | D'Avolio et al., J Pharm Biomed Anal, 2016 |
Experimental Protocols & Workflows
A generalized experimental workflow for the analysis of histamine in plasma using LC-MS/MS with a stable isotope-labeled internal standard is provided below.
Protocol: Histamine Quantification in Plasma via Protein Precipitation and HILIC-LC-MS/MS
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a polypropylene microcentrifuge tube, add 10 µL of Histamine-¹³C₅ working solution (concentration will depend on the expected analyte range). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new polypropylene tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto a HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in water.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute histamine.
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Histamine Transition: e.g., m/z 112 -> 95
-
Histamine-¹³C₅ Transition: e.g., m/z 117 -> 100 (Note: exact mass will depend on the number of ¹³C labels).
-
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for histamine quantification in plasma.
Signaling Pathways
Histamine exerts its diverse biological effects by binding to four different G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.
Caption: Simplified histamine receptor signaling pathways.
References
- 1. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of Histamine-13C5 standard
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of the Histamine-13C5 standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should the solid this compound standard be stored upon receipt?
A1: The solid this compound standard should be stored in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended. The container should be tightly sealed to prevent moisture absorption.
Q2: What is the recommended solvent for reconstituting the this compound standard?
A2: this compound, typically available as a dihydrochloride (B599025) salt, is very soluble in water and methanol.[1] It is also soluble in ethanol (B145695) and DMSO.[1][2] For most applications, sterile, high-purity water is a suitable solvent.
Q3: How should I prepare stock and working solutions of this compound?
A3: To prepare a stock solution, accurately weigh the desired amount of the standard and dissolve it in a precise volume of your chosen solvent. For example, to create a 1 mg/mL stock solution, dissolve 1 mg of the standard in 1 mL of solvent. Working solutions can then be prepared by serially diluting the stock solution to the desired concentration. It is recommended to prepare fresh working solutions daily.
Q4: What are the recommended storage conditions for reconstituted this compound solutions?
A4: Reconstituted solutions should be protected from light. For short-term storage (up to 8 weeks), refrigeration at 4°C is suitable, with solutions retaining approximately 97% of their initial concentration.[3][4] For long-term storage (up to 12 months), it is recommended to aliquot the stock solution into single-use vials and store them frozen at -20°C to avoid repeated freeze-thaw cycles.[3][4][5]
Q5: How stable are this compound solutions at room temperature?
A5: Histamine (B1213489) solutions are not stable at room temperature, especially when exposed to light. Studies have shown that solutions exposed to fluorescent light at room temperature can degrade to 20-37% of their initial concentration within 7 days.[3][4] Even when protected from light, solutions stored at room temperature show significant degradation over time.
Q6: Can I use glassware for storing and handling histamine solutions?
A6: It is advisable to avoid glassware, as histamine may adhere to glass surfaces.[5] If glassware must be used, thorough cleaning and silanization may be necessary to minimize adsorption. Polystyrene or polypropylene (B1209903) tubes are a better alternative.[6]
Q7: What are the common applications of this compound standard?
A7: The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of histamine in various biological and food samples.[7][8]
Data Presentation
Table 1: Solubility of Histamine Dihydrochloride
| Solvent | Solubility | Reference |
| Water | Very soluble (0.1 g/mL) | [1][9] |
| Methanol | Very soluble | [1] |
| Ethanol | Soluble | [1] |
| DMSO | 100 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [10] |
Table 2: Stability of Reconstituted Histamine Solutions
| Storage Condition | Concentration Retained | Duration | Reference |
| Room Temperature (20°C) with Fluorescent Light | 20-37% | 7 days | [3][4] |
| Room Temperature (20°C) in the Dark | 83-94% | 7 days | [3][4] |
| Refrigerated (4°C) in the Dark | 97% | 8 weeks | [3][4] |
| Refrigerated (4°C) | Stable | At least 6 months | [11] |
| Frozen (-18°C) | Stable | At least 6 months | [11] |
| Frozen (-20°C) in the Dark | Stable | 12 months | [3][4] |
Experimental Protocols
General Workflow for Sample Analysis using this compound Standard
Caption: General workflow for histamine quantification using an isotope dilution assay with this compound.
Troubleshooting Guide
Inaccurate Quantification of Histamine
Caption: Troubleshooting guide for common issues leading to inaccurate histamine quantification.
References
- 1. Histamine dihydrochloride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. ≥99.0% (AT), powder or crystals, endogenous histamine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in histamine quantification and how to solve them
Welcome to the technical support center for histamine (B1213489) quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with calibration curves in histamine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a poor calibration curve in histamine quantification?
A poor calibration curve, characterized by a low correlation coefficient (R² < 0.99), can arise from several factors. These include errors in standard preparation, improper sample handling, matrix effects from the sample, and issues with the analytical instrument (e.g., HPLC, ELISA plate reader).[1][2] It is also crucial to select the appropriate regression model for your data; a linear model may not always be the best fit.[1][3]
Q2: How can I minimize matrix effects in my histamine assay?
Matrix effects occur when components in the sample, other than histamine, interfere with the analytical signal.[4][5][6] To mitigate these effects, several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[7]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can compensate for interferences.[8]
-
Sample Clean-up: Employing solid-phase extraction (SPE) or other purification techniques can remove interfering compounds before analysis.[9]
-
Standard Addition Method: This involves adding known amounts of histamine standard to the sample to create a calibration curve within the sample matrix itself.[10]
Q3: What is the acceptable range for a histamine calibration curve?
The acceptable range for a histamine calibration curve depends on the analytical method and the regulatory limits for the specific sample type. For instance, in fish and fishery products, methods are often validated for a range that covers regulatory limits, such as 10 to 400 mg/kg.[11][12] The linear range for HPLC methods can vary, with some studies reporting linearity from 10 µg/mL to 60 µg/mL[10] and others from 5 mg/L to 120 mg/L.[13] For ELISA kits, the range is typically narrower, for example, 1.56 to 100 ng/mL.[7] It is essential to consult the specific method validation guidelines or kit instructions.
Q4: How should I prepare and store my histamine standards?
Proper preparation and storage of histamine standards are critical for accurate quantification.
-
Stock Solutions: A histamine stock solution (e.g., 1000 µg/mL) can be prepared in 0.1 N HCl and stored at 4°C for up to two years.[14]
-
Working Solutions: Intermediate and working standards should be prepared by diluting the stock solution in an appropriate solvent, such as the mobile phase for HPLC or the assay buffer for ELISA.[14][15] It is recommended to prepare fresh working standards for each assay run.[15]
-
Stability: Histamine solutions can be sensitive to light and bacterial contamination.[16] Storing aliquots at -20°C can help maintain stability, and repeated freeze-thaw cycles should be avoided.[15][17] Some studies have shown that autoclaved histamine solutions remain stable.[16] Also, be aware that histamine may adhere to glass surfaces, so using polypropylene (B1209903) tubes is recommended.[15][16]
Troubleshooting Guides
Poor Linearity in Calibration Curve
Problem: The calibration curve has a low correlation coefficient (R² < 0.99) or is non-linear.
| Potential Cause | Troubleshooting Step |
| Incorrect Standard Preparation | Verify calculations for serial dilutions. Prepare fresh standards using a calibrated pipette. Ensure the histamine standard is not degraded.[1] |
| Inappropriate Curve Fit | Evaluate different regression models (e.g., linear, quadratic, 4-parameter logistic). The chosen model should accurately represent the relationship between concentration and response.[1][18] |
| Detector Saturation (HPLC) | Check if the peak responses for high concentration standards exceed the linear range of the detector (e.g., >1 Absorbance Unit for UV detectors). If so, dilute the standards or reduce the injection volume.[2] |
| Pipetting Errors (ELISA) | Ensure proper pipetting technique and use calibrated pipettes. Run standards in duplicate or triplicate to assess precision.[1][7] |
| Reagent Issues (ELISA) | Confirm that all reagents are at room temperature before use and have not expired.[1] |
High Variability in Replicates
Problem: There is a high coefficient of variation (CV%) between replicate measurements of standards or samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Review and practice proper pipetting techniques. Ensure the pipette is calibrated and functioning correctly.[1] |
| Inadequate Washing (ELISA) | Ensure thorough and consistent washing of microplate wells between steps to remove all unbound reagents.[1][7] |
| Presence of Bubbles in Wells (ELISA) | Inspect wells for bubbles before reading the plate and remove them if present.[1] |
| Instrument Instability | Allow the instrument (e.g., HPLC, plate reader) to warm up and stabilize before running the assay. |
Low Signal or No Signal
Problem: The signal response for the standards and samples is very low or absent.
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Addition | Double-check the assay protocol to ensure all reagents were added in the correct order and volume.[1] |
| Reagent Degradation | Verify that reagents have been stored correctly and have not expired. Prepare fresh reagents if necessary.[7] |
| Short Incubation Time | Ensure that incubation times are according to the protocol.[1] |
| Instrument Settings | Confirm that the instrument settings (e.g., wavelength for HPLC detector or plate reader) are correct for the assay.[7] |
Quantitative Data Summary
The following tables summarize typical validation parameters for histamine quantification methods.
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 10 - 60 µg/mL | [10] |
| 0.5 - 25 µg/mL | [14] | |
| 5 - 120 mg/L | [13] | |
| Correlation Coefficient (R²) | > 0.999 | [10][13][14] |
| Recovery | > 89% | [10] |
| 96% (average) | [14] | |
| Limit of Detection (LOD) | 2.7 µg/g | [10] |
| 2 µg/g | [14] | |
| 2.2 mg/kg | [13] | |
| Limit of Quantification (LOQ) | 8.3 µg/g | [10] |
| 10 µg/g | [14] | |
| 7.2 mg/kg | [13] |
Table 2: ELISA Kit Performance
| Parameter | Value | Reference |
| Detection Range | 1.56 - 100 ng/mL | [7] |
| 2.5 - 50 ng/mL | [18] | |
| 0.098 - 25 ng/mL | [19] | |
| Sensitivity | 0.94 ng/mL | [7] |
| 0.068 ng/mL | [19] | |
| Curve Fitting Model | 4-Parameter Logistic (4-PL) | [1][18] |
Experimental Protocols
Protocol 1: Histamine Extraction from Fish Samples for HPLC Analysis
This protocol is a generalized procedure based on common practices.[10][11][14]
-
Homogenization: Weigh 10 g of the fish sample and homogenize it with 20 mL of 10% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Derivatization (Pre-column with OPA):
-
Mix a portion of the filtered extract with o-phthaldialdehyde (OPA) reagent in the presence of a thiol (e.g., 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a specific time (e.g., 1 minute) at room temperature.[10]
-
-
Injection: Inject the derivatized sample into the HPLC system.
Protocol 2: General ELISA Procedure for Histamine Quantification
This is a general protocol and may vary depending on the specific ELISA kit. Always refer to the manufacturer's instructions.[7][18][20]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the biotinylated histamine antibody or histamine-HRP conjugate to each well. Incubate for the time specified in the manual (e.g., 45 minutes at 37°C).[20]
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound components.
-
Enzyme/Substrate Reaction: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. After another wash step, add the substrate solution (e.g., TMB) and incubate in the dark.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the appropriate curve-fitting model (e.g., 4-parameter logistic) to determine the histamine concentration in the samples.[18]
Visualizations
Caption: Troubleshooting workflow for a poor histamine calibration curve.
Caption: Strategies to mitigate matrix effects in histamine analysis.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Method Linearity | Separation Science [sepscience.com]
- 3. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. npchem.co.th [npchem.co.th]
- 18. neogen.com [neogen.com]
- 19. Histamine ELISA kit (ab213975) | Abcam [abcam.com]
- 20. abcam.com [abcam.com]
Enhancing the robustness of histamine analysis in different sample types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during histamine (B1213489) analysis in various sample types.
Troubleshooting Guides
This section addresses specific issues that may arise during histamine analysis using common techniques such as ELISA and HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: Why am I observing a weak or no signal in my histamine ELISA?
Answer: A weak or no signal can stem from several factors. Firstly, ensure all reagents have been brought to room temperature before use and that none have expired.[1] Improper storage of the kit components can also lead to reduced signal.[1][2] Verify that all reagents were added in the correct order and at the proper dilutions as specified in the kit protocol.[1] Pipetting accuracy is crucial; double-check your technique and pipette calibrations.[1][2] Insufficient incubation times or incorrect incubation temperatures can also lead to a weak signal.[2] Finally, ensure that the microplate wells were not allowed to dry out during the assay.[2][3]
Question: What is causing high background noise in my histamine ELISA?
Answer: High background can obscure true signals and is often caused by non-specific binding of antibodies or inadequate washing.[4] Ensure that the plate is washed thoroughly between steps, and consider increasing the number of wash cycles.[2][4] Using a compatible blocking buffer is also critical in preventing non-specific binding.[4][5] Contaminated reagents, particularly the wash buffer or substrate, can also contribute to high background.[2][5] Lastly, excessively long incubation times can lead to overdevelopment of the signal.[5]
Question: My standard curve is poor. How can I improve it?
Answer: A reliable standard curve is essential for accurate quantification. An inaccurate standard curve can result from improper dilution of the standards or inaccurate pipetting.[2] Ensure the standard is thoroughly dissolved and mixed before preparing dilutions.[2] It is also important to use a curve-fitting model appropriate for the assay, such as a four-parameter logistic (4-PL) fit.[3][6]
ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common ELISA issues.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak shape (tailing or fronting) in my histamine chromatogram. What are the likely causes?
Answer: Poor peak shape in HPLC can be attributed to several factors. Peak tailing is often caused by secondary interactions between histamine and the stationary phase, or by a void in the column. Peak fronting can occur if the sample is overloaded or if there are issues with the column packing. Ensure that the mobile phase pH is appropriate for histamine analysis and that the column is in good condition.
Question: My retention times for histamine are shifting between runs. Why is this happening?
Answer: Retention time shifts can be caused by inconsistencies in the mobile phase composition, flow rate, or column temperature.[7] Ensure that the mobile phase is properly mixed and degassed.[7] Fluctuations in the pump performance can also lead to variable flow rates.[7] It is also important to allow the column to equilibrate fully between injections.[7]
Question: I'm seeing extraneous peaks or a noisy baseline in my HPLC analysis. What could be the cause?
Answer: A noisy baseline or the presence of ghost peaks can be due to a contaminated mobile phase, a dirty injector, or a failing detector lamp.[7] Ensure that high-purity solvents are used for the mobile phase and that the system is properly flushed. "Ghost peaks" can also appear if there is carryover from a previous injection.[7] A rising baseline may indicate that a component of the mobile phase, such as methanol (B129727), is being detected at the chosen wavelength.[7]
HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample types for histamine analysis?
A1: Histamine is frequently measured in plasma, urine, and various tissue homogenates.[8][9][10] The choice of sample type depends on the specific research question and the biological context being investigated.
Q2: How can I minimize matrix effects in my histamine analysis?
A2: Matrix effects, where components of the sample other than the analyte of interest interfere with the measurement, are a common challenge.[11][12][13] To mitigate these effects, proper sample preparation is crucial. This may include protein precipitation for plasma samples, solid-phase extraction (SPE) to clean up complex samples, or the use of matrix-matched calibration standards.[8][14]
Q3: What are the key considerations for sample collection and storage to ensure histamine stability?
A3: Histamine can be unstable in biological samples. For plasma, it is recommended to collect blood in EDTA tubes, keep the samples on ice, and separate the plasma as soon as possible before freezing. For urine, acidification of the collection container can help preserve histamine.[15][16] All samples should be stored at -80°C to minimize degradation.[2]
Q4: What are the typical ranges for histamine levels in different biological samples?
A4: Histamine levels can vary depending on the sample type and the individual's physiological state. The following table provides a summary of reported normal ranges.
| Sample Type | Typical Normal Range | Reference |
| Plasma | < 1 ng/mL | [17] |
| Urine (24-hour) | 0.006 - 0.131 mg/24h | [15][16] |
| Urine (spot) | 13 +/- 8 ng/mL | [9] |
Note: These values are for reference only and may vary between laboratories and analytical methods.
Experimental Protocols
Protocol 1: Histamine Extraction from Plasma
This protocol describes a simple protein precipitation method for extracting histamine from plasma samples.[8]
-
Sample Collection: Collect whole blood in lavender-top (EDTA) tubes.
-
Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the histamine, for analysis.
Protocol 2: Histamine Derivatization for HPLC with Fluorescence Detection
This protocol outlines the pre-column derivatization of histamine using o-phthalaldehyde (B127526) (OPA).[18][19]
-
Reagent Preparation:
-
OPA Reagent: Dissolve 25 mg of OPA in 1 mL of methanol. Add 100 µL of 2-mercaptoethanol (B42355) and bring the final volume to 10 mL with a sodium borate (B1201080) buffer (pH 10.4).[19]
-
Sample/Standard: Prepare histamine standards and extracted samples in an appropriate buffer.
-
-
Derivatization Reaction:
-
Injection: Immediately inject the derivatized sample into the HPLC system.
HPLC System Parameters for OPA-derivatized Histamine
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of methanol and phosphate (B84403) buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detection | Excitation: 345 nm, Emission: 445 nm |
These parameters may require optimization based on the specific HPLC system and column used.[19]
Protocol 3: Preparation of Tissue Homogenate for Histamine Analysis
This protocol provides a general procedure for preparing tissue homogenates.[20][21]
-
Tissue Collection: Excise the tissue of interest and immediately place it in a pre-weighed tube on ice.
-
Weighing: Determine the wet weight of the tissue.
-
Homogenization Buffer: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) to the tissue. A common ratio is 100 mg of tissue per 900 µL of buffer.[21]
-
Homogenization: Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem, Polytron) until no visible tissue fragments remain.[21]
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[21]
-
Supernatant Collection: Collect the supernatant for subsequent histamine analysis. The supernatant can be stored at -80°C.
Sample Preparation Workflow
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. maxanim.com [maxanim.com]
- 6. neogen.com [neogen.com]
- 7. youtube.com [youtube.com]
- 8. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of urinary histamine: development of methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Observations on the histamine forming capacity of mouse tissues and of its potentiation after adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling | MDPI [mdpi.com]
- 12. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Sample Matrix on Determination of Histamine in Fish by Surface Enhanced Raman Spectroscopy Coupled with Chemometric Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wardelab.com [wardelab.com]
- 16. Histamine, Urine | MLabs [mlabs.umich.edu]
- 17. A method of estimating histamine in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. rbm.iqvia.com [rbm.iqvia.com]
Validation & Comparative
A Head-to-Head Comparison: Validated LC-MS/MS Method for Histamine Quantification Using a Stable Isotope Labeled Internal Standard Versus Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of histamine (B1213489) is critical for understanding its role in physiological and pathological processes. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, Histamine-¹³C₅, against traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with derivatization.
This comparison is supported by experimental data to highlight the performance of each method in terms of accuracy, precision, linearity, and sensitivity. Detailed experimental protocols and visual workflows are provided to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: LC-MS/MS vs. ELISA vs. HPLC
The choice of analytical method for histamine quantification significantly impacts the reliability of experimental results. The following table summarizes the key performance characteristics of the LC-MS/MS method with a Histamine-¹³C₅ internal standard, compared to ELISA and HPLC with pre-column derivatization.
| Performance Parameter | LC-MS/MS with Histamine-¹³C₅ Internal Standard | ELISA (Competitive) | HPLC with Fluorescence Derivatization |
| Linearity (R²) | >0.99[1] | Typically >0.97[2] | >0.99[3][4] |
| Accuracy (% Recovery) | 90-110% | 80-120%[2] | 89-102%[5] |
| Precision (%RSD) | <15%[1] | Intra-assay: <10%, Inter-assay: <15% | <10% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[6] | 0.2 - 2.5 ng/mL[7][8] | 1 - 5 ng/mL[9] |
| Specificity | High (mass-based detection) | Potential for cross-reactivity[8] | Good, but potential for interfering peaks[5] |
| Throughput | High | High | Moderate |
| Cost per Sample | High | Low to Moderate | Moderate |
The Gold Standard: LC-MS/MS with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as Histamine-¹³C₅, in an LC-MS/MS assay is considered the gold standard for quantification. This is due to the principle of isotope dilution, where the labeled standard is added to the sample at the beginning of the workflow. It behaves identically to the endogenous histamine throughout extraction, chromatography, and ionization, effectively correcting for matrix effects and variations in sample preparation and instrument response. This leads to superior accuracy and precision.
Experimental Workflow for LC-MS/MS
The following diagram illustrates a typical workflow for histamine quantification using LC-MS/MS with a Histamine-¹³C₅ internal standard.
Caption: LC-MS/MS workflow for histamine quantification.
Detailed Experimental Protocol for LC-MS/MS
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, serum, cell culture supernatant), add 10 µL of Histamine-¹³C₅ internal standard solution (concentration dependent on expected histamine levels).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar histamine molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: Q1 m/z → Q3 m/z (e.g., 112.1 → 95.1)
-
Histamine-¹³C₅: Q1 m/z → Q3 m/z (e.g., 117.1 → 100.1)
-
-
Alternative Methods: A Comparative Overview
While LC-MS/MS with isotope dilution offers the highest level of accuracy and specificity, other methods are available and may be suitable depending on the research question, sample throughput requirements, and budget.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on the principle of antigen-antibody recognition. Competitive ELISAs are commonly used for small molecules like histamine.
Caption: Principle of a competitive ELISA for histamine.
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add enzyme-conjugated histamine to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the histamine concentration based on the standard curve.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC methods for histamine often require a derivatization step to attach a fluorescent tag to the histamine molecule, enhancing its detection by a fluorescence detector. This method offers good sensitivity but can be more labor-intensive than ELISA or LC-MS/MS.
1. Sample Preparation:
-
Similar to the LC-MS/MS protocol, including protein precipitation and extraction.
2. Derivatization:
-
The extracted sample is mixed with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) and incubated under specific conditions (time, temperature, pH) to allow the chemical reaction to complete.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent.
Conclusion
The choice of method for histamine quantification depends on the specific requirements of the study.
-
LC-MS/MS with a Histamine-¹³C₅ internal standard offers the highest accuracy, precision, and specificity, making it the ideal choice for validation studies, clinical trials, and research requiring the most reliable data.
-
ELISA is a cost-effective and high-throughput method suitable for screening large numbers of samples, though it may have limitations in specificity.
-
HPLC with fluorescence derivatization provides a sensitive and reliable alternative to LC-MS/MS, particularly when the highest level of specificity is not the primary concern.
By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to ensure the generation of high-quality, reproducible data in their studies of histamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neogen.com [neogen.com]
- 8. Histamine ELISA kit I Ultra-Sensitive I Cited in 6 papers [immusmol.com]
- 9. Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Histamine in Fish Samples Using Fluorescence Detection with Pre-column Derivatization | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Histamine-13C5 and Histamine-d4 as Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of histamine (B1213489) is critical for understanding its role in allergic reactions, inflammatory processes, and drug safety. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of two commonly used SIL internal standards for histamine: Histamine-13C5 and Histamine-d4.
This comparison synthesizes theoretical principles and published experimental data to evaluate their performance, guiding users toward the most appropriate choice for their specific bioanalytical needs.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for precise quantification. A known amount of an isotopically labeled version of the analyte, which is chemically identical but has a different mass, is added to the sample at an early stage of the workflow. This internal standard (IS) co-processes with the endogenous analyte through extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, variations in sample recovery and instrument response can be accurately corrected, leading to highly reliable quantification.
Core Performance Comparison: this compound vs. Histamine-d4
The choice between a carbon-13 (¹³C) and a deuterium (B1214612) (²H or D) labeled internal standard can significantly impact assay performance. While both serve to differentiate the standard from the endogenous analyte by mass, their inherent physicochemical properties lead to critical differences in analytical behavior.
Table 1: Key Performance Characteristics of this compound and Histamine-d4
| Feature | This compound (¹³C-Labeled) | Histamine-d4 (Deuterium-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Excellent. Expected to co-elute perfectly with unlabeled histamine. | Variable. Often exhibits a slight retention time shift, eluting earlier than unlabeled histamine.[1][2] | The superior co-elution of ¹³C-labeled standards ensures that both the analyte and the IS experience identical matrix effects, leading to more accurate correction and quantification.[1] A chromatographic shift in deuterated standards can lead to differential ion suppression or enhancement, potentially introducing bias.[2][3] |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[1] | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions.[1] | This compound offers greater assurance of isotopic stability throughout the entire analytical process, from sample storage to analysis, ensuring the integrity of the standard. |
| Matrix Effect Compensation | Superior. Due to identical chromatographic behavior, it provides the most effective compensation for matrix-related signal suppression or enhancement.[1] | Good, but can be compromised by chromatographic shifts. If the analyte and IS elute at different times, they may be affected differently by co-eluting matrix components.[2][3] | For complex biological matrices like plasma, urine, or tissue homogenates where significant matrix effects are expected, this compound is the more robust choice. |
| Cost | Generally higher due to a more complex and laborious synthesis process.[4] | Typically less expensive and more readily available.[4] | The higher initial cost of a ¹³C-labeled standard may be justified by long-term savings in method development, troubleshooting, and enhanced data reliability.[4] |
Quantitative Performance Data
While direct, head-to-head published studies comparing the performance of this compound and Histamine-d4 are limited, extensive validation data for methods utilizing Histamine-d4 is available. The performance of this compound is inferred from the well-established principles of ¹³C-labeled standards.
Table 2: Summary of Typical Validation Parameters from LC-MS/MS Methods
| Parameter | This compound | Histamine-d4 |
| Linearity (r²) | Expected to be ≥0.99 | ≥0.99[1] |
| Lower Limit of Quantification (LLOQ) | Method-dependent, expected to be comparable to d4. | 0.2 µg/L to 15.6 ng/mL[1][5] |
| Intra- & Inter-Assay Precision (%CV) | Expected to be ≤15% | <15%[5] |
| Intra- & Inter-Assay Accuracy (%Bias) | Expected to be within ±15% | ±3.4% to within 15%[1][5] |
| Overall Recovery (%) | Expected to be similar to and track native histamine recovery. | 93.6% to 102.8%[5] |
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the key comparative aspects of the two internal standards.
Caption: General experimental workflow for histamine quantification using a stable isotope-labeled internal standard.
Caption: Key performance differences between this compound and Histamine-d4 internal standards.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS assay for histamine quantification in human plasma, adaptable for either internal standard.
1. Materials and Reagents
-
Analytes: Histamine dihydrochloride, this compound or Histamine-d4 dihydrochloride
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Buffer: Ammonium acetate (B1210297) (LC-MS grade)
-
Matrix: Human plasma (K2EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve histamine and the internal standard in water to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the histamine working solutions to prepare calibration standards and QCs at various concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 5 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B), ramp down to increase elution strength, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Histamine: Q1: 112.1 m/z → Q3: 95.1 m/z
-
Histamine-d4: Q1: 116.1 m/z → Q3: 99.1 m/z[5]
-
This compound: Q1: 117.1 m/z → Q3: 100.1 m/z (Predicted, requires empirical optimization)
-
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
-
The concentrations of the unknown samples and QCs are determined from the regression equation of the calibration curve.
Conclusion and Recommendation
For the quantitative analysis of histamine by LC-MS/MS, the choice of internal standard is a critical determinant of data quality.
-
Histamine-d4 is a widely used and acceptable internal standard that can provide good quantitative performance, as demonstrated in numerous validated methods.[1][5] It is often more accessible and cost-effective. However, users must be vigilant for the potential chromatographic isotope effect, where it may elute slightly earlier than native histamine.[2] This can lead to inaccuracies if significant, variable matrix effects are present across the chromatographic peak.
-
This compound represents the superior choice for ensuring the highest level of accuracy and reliability. Its key advantage is the near-perfect co-elution with unlabeled histamine, which provides the most robust correction for matrix effects and other analytical variability.[1] Coupled with its high isotopic stability, this compound minimizes the risk of analytical errors, making it the recommended internal standard for demanding applications such as regulated bioanalysis, clinical research, and studies involving complex biological matrices.
For researchers and drug development professionals where data integrity is paramount, the investment in this compound is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]
Revolutionizing Histamine Analysis: The Superior Accuracy and Precision of ¹³C Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals demanding the highest standards in analytical chemistry, the quantification of histamine (B1213489) presents a significant challenge. This guide provides a comprehensive comparison of analytical methodologies, demonstrating the superior accuracy and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a ¹³C labeled internal standard.
Histamine, a critical mediator in allergic and inflammatory responses, requires precise and reliable quantification to advance research in immunology, pharmacology, and toxicology. While various methods exist, including Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with derivatization, isotope dilution LC-MS/MS has emerged as the gold standard. This guide presents a detailed comparison of these methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.
Unparalleled Performance: A Data-Driven Comparison
The use of a stable isotope-labeled internal standard, such as ¹³C-histamine, in conjunction with LC-MS/MS, offers significant advantages over other methods by effectively compensating for matrix effects and variations in sample preparation and instrument response. This results in unmatched accuracy and precision.
| Parameter | LC-MS/MS with Isotopically Labeled Standard | HPLC with Derivatization | ELISA |
| Limit of Quantification (LOQ) | 0.020 ppm[1][2] - 15.6 ng/mL[3] | 1 - 2 mg/kg[4][5] | 10.257 ppm[1][2] |
| Recovery (%) | 93.6 - 102.8%[6] | 85 - 92%[4][5] | Generally lower and more variable |
| Precision (Coefficient of Variation - CV%) | Within-day: 4.1%[7], Inter-day: 7.9%[7] | < 4%[4][5] | Can be higher, often >10% |
| Specificity | Very High (mass-based detection) | Moderate to High (retention time and detector response) | Moderate (potential for cross-reactivity) |
| Throughput | High, with rapid analysis times (e.g., 8 min run time)[3] | Moderate | High (plate-based format) |
The Isotope Dilution Advantage: An Experimental Workflow
The core of the isotope dilution method lies in the addition of a known quantity of the ¹³C labeled internal standard to the sample at the beginning of the workflow. The chemically identical nature of the labeled and unlabeled histamine ensures they behave identically during extraction, derivatization (if any), and chromatography. The mass spectrometer, however, can differentiate between the two based on their mass difference, allowing for a highly accurate concentration calculation of the endogenous histamine.
Figure 1. General experimental workflow for histamine quantification using an isotopically labeled internal standard with LC-MS/MS.
Detailed Experimental Protocols
For researchers looking to implement this methodology, the following provides a generalized protocol based on established methods.[6][8]
Materials and Reagents
-
Histamine standard
-
¹³C-Histamine (or other isotopically labeled histamine, e.g., d4-histamine) internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate (B1210297), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture supernatant)
Sample Preparation
-
Spiking: To 100 µL of the biological sample, add a known concentration of the ¹³C-histamine internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
-
Liquid Chromatography System: A UHPLC system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of the polar histamine molecule.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Histamine: m/z 112 → 95
-
d4-Histamine: m/z 116 → 99 (Note: for ¹³C-histamine, the exact masses will differ but the principle remains the same).
-
The Underlying Principle: Histamine Signaling
Accurate quantification of histamine is crucial for understanding its role in various physiological and pathological processes, such as the allergic response. The following diagram illustrates a simplified pathway of histamine release from mast cells and its subsequent action on H1 receptors.
Figure 2. Simplified pathway of allergen-induced histamine release and action.
Conclusion
For researchers requiring the utmost confidence in their histamine quantification data, the use of a ¹³C labeled internal standard with LC-MS/MS is the unequivocal method of choice. Its superior accuracy, precision, and specificity, as demonstrated by comparative data, empower more reliable and reproducible scientific findings. While other methods like ELISA may offer higher throughput for screening purposes, they lack the quantitative rigor necessary for definitive studies. By adopting the isotope dilution LC-MS/MS methodology, researchers can ensure their data is of the highest quality, paving the way for significant advancements in their respective fields.
References
- 1. [PDF] Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro | Semantic Scholar [semanticscholar.org]
- 2. (Open Access) Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro (2015) | In Hee Lee | 2 Citations [scispace.com]
- 3. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and comparison of analytical methods for the determination of histamine in tuna fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Recovery in Histamine Assays: Histamine-13C5 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals seeking precision and accuracy in histamine (B1213489) quantification, this guide provides an objective comparison of linearity and recovery studies for histamine assays, with a focus on the use of Histamine-13C5 as an internal standard versus alternative methods. This document outlines supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most appropriate analytical approach.
Executive Summary
Accurate measurement of histamine is critical in various research areas, from allergy and inflammation studies to food safety and toxicology. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, which utilizes a stable isotope-labeled internal standard. While deuterium-labeled histamine (d4-histamine) is commonly used, carbon-13 labeled standards like this compound offer significant analytical advantages. This guide demonstrates that while both provide reliable quantification, ¹³C-labeled standards exhibit superior performance in terms of chromatographic co-elution and isotopic stability, leading to enhanced accuracy and precision.
Data Presentation: Linearity and Recovery Comparison
The performance of an analytical method is critically defined by its linearity and recovery. The following tables summarize these parameters for histamine assays using a ¹³C-labeled internal standard (represented by data for ¹³C-labeled compounds where specific this compound data is limited) and the more common d4-histamine internal standard.
| Parameter | Histamine Assay with ¹³C-Labeled IS (Representative) | Histamine Assay with d4-Histamine IS | Alternative Method (HPLC-FLD) |
| Linearity (R²) | > 0.999 | ≥ 0.99[1] | > 0.999 |
| Linear Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL[1] | 10 - 60 µg/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15.6 ng/mL[1] | 8.3 µg/g |
Table 1: Comparison of Linearity Parameters for Various Histamine Assay Methodologies.
| Matrix | Spiked Concentration | Recovery (%) with ¹³C-Labeled IS (Expected) | Recovery (%) with d4-Histamine IS | Recovery (%) with HPLC-FLD |
| Human Plasma | Low QC | 95 - 105 | 93.6 - 102.8 | N/A |
| Medium QC | 95 - 105 | 93.6 - 102.8 | N/A | |
| High QC | 95 - 105 | 93.6 - 102.8 | N/A | |
| Fish Tissue (Tuna) | 10 µg/g | 90 - 110 | 94 - 100[2] | 97.52 |
| 50 µg/g | 90 - 110 | 94 - 100[2] | 89.68 | |
| 100 µg/g | 90 - 110 | 94 - 100[2] | 89.75 |
Table 2: Comparison of Recovery Data for Histamine in Different Matrices. Note: Expected recovery for ¹³C-labeled IS is based on the theoretical advantages of better matrix effect compensation.
The Superiority of ¹³C-Labeled Internal Standards
The primary advantage of using a stable isotope-labeled internal standard that is chemically identical to the analyte is its ability to co-elute during chromatography and experience the same ionization effects in the mass spectrometer. However, subtle differences between deuterated and ¹³C-labeled standards can impact assay performance.
Chromatographic Co-elution: Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts due to the "isotope effect." This can be problematic if matrix effects vary across the peak elution window. ¹³C-labeled standards, having a mass difference integrated into the carbon backbone, exhibit nearly identical chromatographic behavior to the native analyte, ensuring more accurate compensation for matrix effects.
Isotopic Stability: Deuterium atoms, particularly those on heteroatoms, can be susceptible to back-exchange with protons from the solvent or matrix. This can compromise the accuracy of quantification. ¹³C labels are integrated into the stable carbon framework of the molecule and are not prone to exchange, providing greater analytical robustness.
Experimental Protocols
A detailed methodology is crucial for replicating and comparing results. Below is a typical experimental protocol for the quantification of histamine in human plasma using LC-MS/MS with an isotopically labeled internal standard.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (this compound or d4-histamine at a known concentration).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the retention of polar molecules like histamine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate histamine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
d4-Histamine: Precursor ion (m/z) -> Product ion (m/z)
-
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of histamine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a constant amount of the internal standard to each calibrator.
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of histamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for histamine quantification using LC-MS/MS with an internal standard.
Caption: Simplified signaling pathways of Histamine H1 and H2 receptors.
References
A Head-to-Head Battle for Histamine Measurement: Cross-Validation of ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of histamine (B1213489) is critical in a multitude of fields, from allergy and immunology to food safety and toxicology. Two of the most prominent analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Histamine, a biogenic amine, plays a crucial role in inflammatory and allergic responses.[1][2] Its accurate measurement in biological matrices such as plasma, blood, and urine, as well as in food products like fish, is therefore of significant interest.[1][3][4][5][6] While ELISA offers a high-throughput and relatively simple workflow, LC-MS/MS is renowned for its high sensitivity and specificity.[7][8] This comparison guide delves into the key performance characteristics of each method, providing a comprehensive overview to inform your experimental design.
Performance Characteristics: A Quantitative Comparison
The choice between ELISA and LC-MS/MS for histamine measurement often hinges on the specific requirements of the study, including the need for sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance metrics for both methods based on published validation studies.
| Performance Metric | ELISA | LC-MS/MS | Key Considerations |
| Limit of Quantification (LOQ) | 2.5 - 10.257 ppm[2][7][9] | 0.020 - 15.6 ng/mL (ppm)[7][9][10][11] | LC-MS/MS generally offers a significantly lower limit of quantification, making it more suitable for detecting trace amounts of histamine.[7][9] |
| Linear Range | 2.5 - 50 ng/mL[2] | 1.0 - 1000 ng/mL[10][11] | LC-MS/MS typically provides a wider dynamic range for quantification. |
| Accuracy (Recovery) | 85% - 115%[12][13][14] | 86.7% - 98%[15][16] | Both methods can achieve good accuracy, though LC-MS/MS often demonstrates slightly higher and more consistent recovery rates. |
| Precision (CV%) | Intra-assay: ≤ 10% Inter-assay: ≤ 10%[2] | Intra-day: 0.9% - 10% Inter-day: 2.0% - 17.6%[10][11][15] | Both methods demonstrate acceptable precision, with LC-MS/MS often showing lower variability. |
| Correlation with other methods (r) | Good correlation with HPLC (r = 0.891 - 0.979)[14][17] | High correlation with RIA[18][19] | Both methods show good agreement with other established techniques for histamine measurement. |
| Specificity | Potential for cross-reactivity with structurally similar molecules. | High specificity due to mass-based detection of parent and fragment ions.[8] | LC-MS/MS is considered the gold standard for specificity, minimizing the risk of false-positive results. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, though automation can improve this. | ELISA is generally faster for analyzing large batches of samples. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and reagent costs. | ELISA is a more cost-effective option for large-scale studies. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for histamine measurement using ELISA and LC-MS/MS.
Cross-Validation Process
The cross-validation of ELISA and LC-MS/MS is essential to ensure the reliability and interchangeability of data between the two platforms. This process involves analyzing the same set of samples with both methods and comparing the results.
Detailed Experimental Protocols
Histamine ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on commercially available kits.[1][2][20][21][22]
-
Reagent Preparation: Bring all reagents, including standards and samples, to room temperature. Prepare wash buffer by diluting the concentrated stock.
-
Sample Preparation: Dilute samples as necessary with the provided sample diluent. Ensure the pH of the samples is between 6 and 8.[1][2]
-
Assay Procedure: a. Add 50 µL of standards, controls, and samples to the appropriate wells of the anti-histamine antibody-coated microplate. b. Add 50 µL of the Histamine-HRP conjugate to each well. c. Cover the plate and incubate for 45 minutes at room temperature, allowing for competitive binding. d. Wash the plate three to five times with the prepared wash buffer to remove unbound reagents. e. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes for color development. f. Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the histamine concentration in the samples by interpolating their absorbance values from the standard curve.
Histamine LC-MS/MS Protocol
This protocol outlines a general procedure for histamine quantification. Specific parameters may vary depending on the instrumentation and sample matrix.[10][11][19][23][24]
-
Sample Preparation: a. Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile (B52724) or trichloroacetic acid.[5][19][25] Centrifuge to pellet the precipitated proteins. b. Derivatization (Optional but common): To improve chromatographic retention and sensitivity, derivatize the histamine in the supernatant with a reagent such as o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC).[23][25][26] c. Internal Standard: Spike all samples, standards, and quality controls with a deuterated histamine internal standard (e.g., histamine-d4) to correct for matrix effects and variations in sample processing.[10][11]
-
LC Separation: a. Column: Use a C18 reversed-phase column. b. Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol). c. Flow Rate and Injection Volume: Typical flow rates are in the range of 0.2-0.5 mL/min with an injection volume of 2-10 µL.
-
MS/MS Detection: a. Ionization: Utilize electrospray ionization (ESI) in the positive ion mode. b. Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both histamine and the internal standard. For example, a common transition for histamine is m/z 112.1 -> 95.1.[19]
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard in the chromatograms. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the histamine concentration in the samples based on this calibration curve.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of histamine. ELISA stands out for its high throughput, ease of use, and cost-effectiveness, making it an excellent choice for screening large numbers of samples. In contrast, LC-MS/MS offers superior sensitivity, specificity, and a wider dynamic range, establishing it as the gold standard for confirmatory analysis and research applications requiring the precise measurement of low histamine concentrations.[7][9] The decision of which method to employ should be guided by the specific research question, the nature of the samples, and the available resources. For robust and reliable data, cross-validation between these two methods is highly recommended whenever feasible.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. neogen.com [neogen.com]
- 3. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 4. Validation of standard method EN ISO 19343 for the detection and quantification of histamine in fish and fishery products using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Method for Determination of Histamine in Food by LC-MS/MS [jstage.jst.go.jp]
- 7. scispace.com [scispace.com]
- 8. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Validation and comparison of analytical methods for the determination of histamine in tuna fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. keydiagnostics.com.au [keydiagnostics.com.au]
- 21. abcam.com [abcam.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. moleculardepot.com [moleculardepot.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Performance of Histamine-13C5 in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive evaluation of Histamine-13C5 as an internal standard for the quantitative analysis of histamine (B1213489) in various biological matrices, including plasma, urine, and whole blood. While direct, peer-reviewed comparative studies detailing the performance of this compound are not extensively available, this document provides a thorough comparison based on established analytical methodologies for histamine quantification, the known advantages of 13C-labeled internal standards, and available data for the commonly used deuterium-labeled histamine (Histamine-d4).
Executive Summary
Accurate histamine measurement is critical in numerous research and clinical applications, from allergy and immunology studies to the safety assessment of new therapeutics. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results with liquid chromatography-mass spectrometry (LC-MS). This compound presents a theoretically superior alternative to the more commonly used deuterium-labeled standards due to its increased mass difference and greater isotopic stability, which minimizes the potential for chromatographic shifts and isotopic exchange. This guide will delve into the performance characteristics, experimental protocols, and comparative advantages of using this compound.
Principles of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery. This allows for the correction of variations that can occur during sample preparation and analysis. While deuterium-labeled standards are widely used, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the "isotope effect." Carbon-13 labeled standards, such as this compound, are less prone to this effect and are generally considered a more robust choice for bioanalytical assays.
Performance Comparison: this compound vs. Histamine-d4
The following tables summarize the expected performance of this compound in comparison to reported data for Histamine-d4 in plasma, urine, and whole blood. The data for Histamine-d4 is collated from published LC-MS/MS methods. The projected performance of this compound is based on the inherent advantages of 13C labeling.
Table 1: Performance in Human Plasma
| Parameter | Histamine-d4 (Reported Data) | This compound (Projected Performance) |
| Recovery | 93.6% - 102.8%[1] | Expected to be similar or slightly better due to closer physicochemical properties to native histamine. |
| Matrix Effect | Generally low with appropriate sample preparation. | Expected to be minimal and effectively compensated for due to co-elution with the analyte. |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L[1] - 15.6 ng/mL[2] | Expected to be comparable to or better than Histamine-d4, depending on the LC-MS/MS system. |
| Linearity (r²) | ≥ 0.99[2] | ≥ 0.99 |
| Precision (CV%) | < 15%[1] | < 15% |
| Accuracy (%) | ± 3.4%[2] | Within ± 15% |
Table 2: Performance in Human Urine
| Parameter | Histamine-d4 (Reported Data) | This compound (Projected Performance) |
| Recovery | > 99% (for a similar method)[3] | Expected to be high and consistent. |
| Matrix Effect | Can be significant; requires effective sample cleanup or dilution. | Co-elution will effectively compensate for matrix-induced signal suppression or enhancement. |
| Lower Limit of Quantification (LLOQ) | Method dependent, typically in the low ng/mL range. | Comparable to Histamine-d4. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (CV%) | < 5.5% (for a similar method)[3] | < 15% |
| Accuracy (%) | Within ± 15% | Within ± 15% |
Table 3: Performance in Human Whole Blood
| Parameter | Histamine-d4 (Reported Data) | This compound (Projected Performance) |
| Recovery | Data not readily available for d4-histamine in whole blood LC-MS/MS. | Expected to be consistent after appropriate hemolysis and protein precipitation. |
| Matrix Effect | High potential for matrix effects from cellular components and proteins. | Robust compensation for matrix effects is anticipated due to identical chromatographic behavior. |
| Lower Limit of Quantification (LLOQ) | Method dependent. | Comparable to other matrices, though may be higher due to sample complexity. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (CV%) | < 15% | < 15% |
| Accuracy (%) | Within ± 15% | Within ± 15% |
Experimental Protocols
The following are detailed, recommended protocols for the extraction and analysis of histamine from biological matrices using this compound as an internal standard. These are based on established and validated methods for histamine analysis.
Histamine Analysis in Human Plasma
a. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous histamine levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of the polar histamine molecule.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous is typical for HILIC separations. Optimization is required.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Histamine: To be determined (e.g., based on precursor and product ions).
-
This compound: To be determined (e.g., based on precursor and product ions, accounting for the +5 Da mass shift).
-
Histamine Analysis in Human Urine
a. Sample Preparation: Dilute-and-Shoot
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.
-
To 50 µL of the supernatant, add 10 µL of this compound internal standard solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
b. LC-MS/MS Conditions
-
The same LC-MS/MS conditions as for plasma analysis can be used as a starting point, with potential modifications to the gradient to manage the different matrix.
Histamine Analysis in Human Whole Blood
a. Sample Preparation: Hemolysis and Protein Precipitation
-
Thaw whole blood samples on ice.
-
To a 50 µL aliquot of whole blood, add 10 µL of this compound internal standard solution.
-
Add 150 µL of ice-cold water to induce hemolysis and vortex.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant and proceed with evaporation and reconstitution as described for plasma samples.
b. LC-MS/MS Conditions
-
The LC-MS/MS conditions will be similar to those for plasma, but may require a more rigorous chromatographic separation to resolve potential interferences from the complex whole blood matrix.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a 13C-labeled internal standard.
Caption: A generalized workflow for the analysis of histamine in biological matrices using this compound.
Caption: Comparison of the key characteristics of deuterium-labeled versus 13C-labeled internal standards.
Caption: The physiological path of histamine and the role of accurate quantification in its study.
Conclusion
While extensive published data directly comparing the performance of this compound to other stable isotope-labeled standards in various biological matrices is currently limited, the fundamental principles of analytical chemistry and mass spectrometry strongly support its superiority. The enhanced isotopic stability and co-elution with the native analyte make this compound the recommended internal standard for high-stakes bioanalytical studies where accuracy and precision are paramount. The experimental protocols provided herein offer a robust starting point for the validation and implementation of methods utilizing this advanced analytical tool. As more researchers adopt 13C-labeled standards, the body of evidence supporting their performance is expected to grow, further solidifying their position as the gold standard in quantitative bioanalysis.
References
- 1. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Limits of Detection and Quantification for Histamine with Histamine-13C5: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reliable quantification of histamine (B1213489) is crucial for understanding its role in physiological and pathological processes. This guide provides a comprehensive comparison of analytical methods for histamine quantification, with a focus on the use of Histamine-13C5 as an internal standard for establishing limits of detection (LOD) and quantification (LOQ) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope Dilution with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalysis. This approach, known as stable isotope dilution analysis (SIDA), offers superior accuracy and precision by correcting for variations in sample preparation and matrix effects. This compound is an ideal internal standard as it is chemically identical to the analyte of interest (histamine) but has a different mass due to the incorporation of five 13C atoms. This mass difference allows for its differentiation from the endogenous histamine by the mass spectrometer, while ensuring it behaves similarly during extraction, chromatography, and ionization.
Performance Comparison of Histamine Quantification Methods
The following tables summarize the performance characteristics of various analytical methods for histamine quantification. The data for the LC-MS/MS method using a stable isotope-labeled internal standard is representative of the performance expected when using this compound.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD | LOQ | Reference(s) |
| LC-MS/MS with Stable Isotope IS | 0.1 pg/mL - 0.35 ppm | 15.6 ng/mL - 1 ppm | [1][2][3] |
| HPLC with Fluorescence Detection | 3.7 ppm | 8 mg/kg - 50 ppm | [4][5][6] |
| HPLC with Diode Array Detection | 0.5 - 1 mg/kg | 1 - 2 mg/kg | [7] |
| ELISA | 0.94 ng/mL | 1.56 ng/mL | |
| Enzymatic Assay | 0.19 mg/L | 0.34 mg/L |
Table 2: Comparison of Linearity and Recovery
| Method | Linearity (Correlation Coefficient, r²) | Recovery (%) | Reference(s) |
| LC-MS/MS with Stable Isotope IS | ≥ 0.99 | 93.6 - 102.8 | [1] |
| HPLC with Fluorescence Detection | > 0.999 | 91 - 105 | [4][5][6] |
| HPLC with Diode Array Detection | > 0.999 | 85 - 92 | [7] |
| ELISA | Not specified | Not specified | |
| Enzymatic Assay | Not specified | 73 - 118 |
Experimental Protocols
A detailed experimental protocol for the quantification of histamine using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on established methods and FDA guidelines for bioanalytical method validation.
Sample Preparation (Plasma)
-
Thaw : Thaw plasma samples on ice.
-
Spike : Spike a known concentration of this compound internal standard into each plasma sample, calibration standards, and quality control (QC) samples.
-
Protein Precipitation : Add three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.
-
Vortex : Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant : Transfer the supernatant to a new tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Mass Spectrometer (MS) : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both histamine and this compound. For example:
-
Histamine : m/z 112 → 95
-
This compound : m/z 117 → 100
-
Method Validation
The analytical method should be validated according to FDA guidelines, assessing the following parameters:
-
Selectivity and Specificity : The ability of the method to differentiate and quantify histamine in the presence of other components in the sample.
-
Calibration Curve and Range : A calibration curve should be generated with a blank sample, a zero sample, and at least six concentration levels of calibration standards. The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the range.
-
Accuracy and Precision : Determined by replicate analysis of QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high). The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Recovery : The extraction efficiency of the analytical method.
-
Matrix Effect : The effect of sample matrix components on the ionization of the analyte and internal standard.
-
Stability : The stability of histamine in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures, the following diagrams are provided.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sampling and Analysis of Histamine in Fish Products from Local Northern California Markets [gavinpublishers.com]
- 3. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Validation and comparison of analytical methods for the determination of histamine in tuna fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different derivatization techniques for histamine LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Enhancing Histamine (B1213489) Quantification
The accurate quantification of histamine, a critical biogenic amine involved in allergic responses, neurotransmission, and gastric acid secretion, is paramount in various fields of research and drug development. Its polar nature and low molecular weight, however, present analytical challenges for reliable detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chemical derivatization is a widely employed strategy to overcome these limitations by improving chromatographic retention, enhancing ionization efficiency, and ultimately boosting analytical sensitivity.
This guide provides a comprehensive and objective comparison of the most common pre-column derivatization techniques for histamine analysis by LC-MS/MS. We will delve into the performance of key derivatizing agents, including dansyl chloride, benzoyl chloride, and dabsyl chloride, supported by a summary of their quantitative performance and detailed experimental protocols. Additionally, this guide introduces a highly sensitive method utilizing diisopropyl phosphite (B83602) (DIPP).
Performance Comparison of Histamine Derivatization Agents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an LC-MS/MS method for histamine. Below is a summary of quantitative data compiled from various studies to facilitate a direct comparison of their performance.
| Derivatization Agent | Limit of Quantification (LOQ) | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| Dansyl Chloride | 1.0 µg/mL[1] | 84.54 - 101.92[1] | Well-established method, stable derivatives, good for UV and fluorescence detection as well.[2][3] | Can react with other primary and secondary amines, phenols, and alcohols, potentially leading to interferences.[3] |
| Benzoyl Chloride | 0.3 - 60 nM[4] | 84.6 - 119.3[4] | Rapid reaction at room temperature, stable derivatives, provides higher sensitivity than dansyl chloride in some studies.[4][5][6] | Derivatization can be more complex than other methods.[3] |
| Dabsyl Chloride | Not explicitly found for histamine LC-MS/MS | Not explicitly found for histamine LC-MS/MS | Stable derivatives, good reproducibility.[7] | Requires heating for derivatization.[7] |
| Diisopropyl Phosphite (DIPP) | 0.1 pg/mL[8][9] | Not explicitly found | Extremely high sensitivity.[8][9] | Less commonly used, may require more specialized expertise. |
Experimental Workflows
The general workflow for the analysis of histamine using pre-column derivatization followed by LC-MS/MS is depicted below. The key variable in the workflow is the specific derivatization step for each reagent.
General workflow for histamine analysis by LC-MS/MS with pre-column derivatization.
The following diagrams illustrate the specific reaction conditions within the derivatization step for dansyl chloride, benzoyl chloride, and dabsyl chloride.
Dansyl Chloride Derivatization Workflow.
Benzoyl Chloride Derivatization Workflow.
Dabsyl Chloride Derivatization Workflow.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to a well-defined experimental protocol is crucial. The following sections provide detailed methodologies for the three most common derivatization techniques.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: Extract histamine from the sample matrix using a suitable solvent such as 0.4 M perchloric acid.[10] Centrifuge the sample to pellet any precipitates.
-
pH Adjustment: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 200 µL of a saturated sodium bicarbonate solution to adjust the pH to an alkaline condition.[10]
-
Derivatization Reaction: Add 2 mL of a 10 mg/mL solution of dansyl chloride in acetone to the mixture.[10]
-
Incubation: Vortex the mixture and incubate it in a water bath at 40°C for 45 minutes.[10]
-
Quenching: To stop the reaction and remove excess dansyl chloride, add 100 µL of 25% ammonium hydroxide and incubate at room temperature for 30 minutes.[10]
-
Final Preparation: Adjust the final volume to 5 mL with acetonitrile.[10] Filter the solution through a 0.2 µm syringe filter before injecting it into the LC-MS/MS system.
Benzoyl Chloride Derivatization Protocol
-
Sample Preparation: Extract histamine from the sample as described for the dansyl chloride protocol.
-
Derivatization Reaction: To 2 mL of the standard amine solution, sequentially add 1 mL of 2 M sodium hydroxide and 15 µL of benzoyl chloride.[11]
-
Reaction: Vortex the resulting solution for 3 minutes and allow it to react at room temperature for 40 minutes.[11]
-
Extraction: Add 2 mL of a 5 mol/L NaCl solution to the mixture and extract the benzoylated histamine with 3 mL of diethyl ether.[11]
-
Final Preparation: Evaporate the ether layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Dabsyl Chloride Derivatization Protocol
-
Sample Preparation: Extract histamine from the sample matrix.
-
pH Adjustment: Adjust the pH of the extracted sample to approximately 8.2 using a suitable buffer.[7]
-
Derivatization Reaction: Add a solution of dabsyl chloride in acetone to the sample. The optimal reagent concentration is reported to be 1.75 x 10⁻³ M.[7]
-
Incubation: Heat the mixture at 70°C for approximately 21 minutes.[7]
-
Final Preparation: After cooling, the derivatized sample can be directly injected into the LC-MS/MS system after filtration.
Conclusion
The selection of a derivatization technique for histamine analysis by LC-MS/MS is a critical decision that depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Benzoyl chloride appears to offer a good balance of sensitivity and speed, with several studies indicating its superiority in terms of signal enhancement in MS detection.[4]
-
Dansyl chloride remains a robust and widely used method, particularly advantageous due to the stability of its derivatives, making it suitable for batch processing.[2]
-
Dabsyl chloride offers an alternative with stable derivatives and a relatively short reaction time at an elevated temperature.[7]
-
For applications demanding the highest sensitivity, diisopropyl phosphite (DIPP) presents a promising, albeit less common, option with an exceptionally low limit of quantification.[8][9]
Researchers should carefully consider the trade-offs between these methods. While some reagents may offer higher sensitivity, they might involve more complex and time-consuming protocols. Conversely, faster methods may not achieve the lowest detection limits. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of a robust and reliable method for histamine quantification.
References
- 1. Establishment and Application of Dansyl Chloride Precolumn Derivatization RP-HPLC for Determination of Histamine in Aquatic Products [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. sired.udenar.edu.co [sired.udenar.edu.co]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Histamine-13C5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Histamine-13C5. The following procedures and recommendations are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to histamine (B1213489) and its analogs are inhalation and skin or eye contact.[1] Therefore, appropriate personal protective equipment is mandatory to minimize risk. The following table summarizes the required PPE for handling this compound, which is typically a solid powder.[2]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or Goggles | Must be ANSI Z87.1 compliant.[3] Provides protection from splashes and airborne particles.[1][4] A face shield may be necessary for tasks with a high risk of splashing.[4][5] |
| Skin and Body Protection | Laboratory Coat | Protects clothing and skin from spills.[1][4] Fire-resistant coats are recommended when working with flammable materials. |
| Disposable Nitrile Gloves | Provides a barrier against skin contact.[3][4] It is recommended to use double gloves for added protection.[3] If contact with the chemical occurs, gloves should be removed immediately, and hands washed thoroughly.[3] | |
| Respiratory Protection | Particulate Respirator (e.g., N95) | Necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[6][7] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
Operational Handling Plan
Safe handling of this compound requires adherence to standard laboratory safety practices to prevent exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Work Practices:
-
Wash hands thoroughly with soap and water after handling the material.[6]
-
Keep containers securely sealed when not in use.[6]
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][7] Recommended storage is refrigerated between 2 and 8 °C.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Flush skin with plenty of running water and soap.[6][8] Seek medical attention if irritation or a rash occurs.[2] |
| Inhalation | Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator.[6]
-
Use dry clean-up procedures to avoid generating dust.[6]
-
Carefully sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[6]
-
Place the collected material into a sealed container for disposal.[6]
-
-
Major Spills:
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Waste Characterization: While the 13C isotope is stable and not radioactive, this compound should be treated as chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2][7] Do not dispose of down the drain or in general waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. hmdb.ca [hmdb.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
